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  • Product: Tert-butyl 6-bromoquinolin-2-ylcarbamate
  • CAS: 1312611-18-9

Core Science & Biosynthesis

Foundational

Chemical properties and stability of Tert-butyl 6-bromoquinolin-2-ylcarbamate

An In-depth Technical Guide to the Chemical Properties and Stability of Tert-butyl 6-bromoquinolin-2-ylcarbamate Abstract Tert-butyl 6-bromoquinolin-2-ylcarbamate is a pivotal bifunctional molecule in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Stability of Tert-butyl 6-bromoquinolin-2-ylcarbamate

Abstract

Tert-butyl 6-bromoquinolin-2-ylcarbamate is a pivotal bifunctional molecule in modern medicinal chemistry and drug discovery. Its structure incorporates a tert-butoxycarbonyl (Boc)-protected amine on the quinoline core and a bromine atom at the 6-position, offering two distinct and orthogonally reactive sites for molecular elaboration. This guide provides a comprehensive analysis of the compound's chemical properties, stability profile, and reactivity. We delve into the causality behind its stability under various conditions and explore its utility in key synthetic transformations, such as palladium-catalyzed cross-coupling reactions. Detailed, field-proven experimental protocols are provided to empower researchers to effectively utilize this versatile building block in their synthetic campaigns.

Introduction and Core Molecular Profile

Tert-butyl 6-bromoquinolin-2-ylcarbamate (CAS No. 1312611-18-9) has emerged as a valuable intermediate in the synthesis of complex heterocyclic compounds. The quinoline scaffold itself is a privileged structure, forming the core of numerous therapeutic agents, particularly in oncology as kinase inhibitors.[1] This molecule's utility is derived from its two key features:

  • The Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its robustness under many reaction conditions, especially basic and nucleophilic environments, while being readily cleavable under acidic conditions.[2] This allows for the selective unmasking of the 2-amino group at a desired stage of a synthesis.

  • The C6-Bromine Atom: The bromine atom serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3] This enables the introduction of a wide array of aryl, heteroaryl, alkyl, or amino substituents, facilitating the creation of diverse chemical libraries for drug screening.

This combination makes the molecule an ideal starting point for developing structure-activity relationships (SAR) in drug discovery programs.

Physicochemical and Spectral Properties

The fundamental properties of Tert-butyl 6-bromoquinolin-2-ylcarbamate are summarized below. These characteristics are essential for designing experimental setups, including solvent selection and purification strategies.

PropertyValueSource
CAS Number 1312611-18-9[4][5]
Molecular Formula C₁₄H₁₅BrN₂O₂[5]
Molecular Weight 323.19 g/mol [5]
Appearance Likely a solid (predicted)[6]
Solubility Expected to be soluble in organic solvents like DMSO, DMF, DCM, and THF.General chemical knowledge
Storage Sealed in a dry environment at 2-8°C.[5]

While detailed spectral data (¹H NMR, ¹³C NMR, MS, IR) are typically provided on a certificate of analysis from a supplier, the expected spectra would confirm the presence of the quinoline ring protons, the bromine substitution pattern, the carbamate carbonyl, and the characteristic singlet of the tert-butyl group.

Chemical Stability Profile

Understanding the stability of Tert-butyl 6-bromoquinolin-2-ylcarbamate is critical for its storage and for planning multi-step synthetic sequences. The molecule's stability is primarily dictated by the lability of the Boc protecting group.

Acidic Conditions

The Boc group is highly susceptible to cleavage under acidic conditions. This is the most common method for its removal. The reaction proceeds via protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which subsequently deprotonates to form isobutene, and decarboxylation of the resulting carbamic acid.[7]

  • Reagents: Strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane or methanol are highly effective.[8][9]

  • Causality: The choice of an acidic deprotection strategy is based on the exceptional stability of the tertiary carbocation intermediate formed, which drives the reaction forward. This provides a clean and efficient deprotection that is orthogonal to many other protecting groups, such as the base-labile Fmoc group.[10]

G Figure 1: Acid-Catalyzed Boc Deprotection Mechanism Reactant Boc-Protected Amine Protonated Protonated Carbamate Reactant->Protonated  Protonation Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation  C-O Cleavage FinalProduct Free Amine + CO₂ + Isobutene Carbocation->FinalProduct  Decarboxylation &  Deprotonation H_plus + H⁺ TFA_minus - H⁺ G Figure 2: Synthetic Utility Overview Start Tert-butyl 6-bromoquinolin-2-ylcarbamate Path1_Node Acidic Deprotection (e.g., TFA) Start->Path1_Node Path2_Node Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Start->Path2_Node Path3_Node Buchwald-Hartwig (R₂NH, Pd cat.) Start->Path3_Node Product1 2-Amino-6-bromoquinoline Path1_Node->Product1 Product2 Tert-butyl 6-arylquinolin-2-ylcarbamate Path2_Node->Product2 Product3 Tert-butyl 6-(dialkylamino)quinolin-2-ylcarbamate Path3_Node->Product3

Caption: Key reaction pathways for the title compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the C6-Br with a boronic acid or ester. [11]This allows for the introduction of various aryl, heteroaryl, or alkyl groups at this position, significantly expanding molecular diversity. [1][12]

  • Key Components: The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent system (e.g., dioxane/water). [1]* Significance: This reaction is fundamental in drug discovery for building biaryl scaffolds, which are common motifs in kinase inhibitors and other pharmaceuticals. [13][14]

Buchwald-Hartwig Amination

This palladium-catalyzed reaction forms a C-N bond between the C6 position and a primary or secondary amine. [15]It is a go-to method for synthesizing aryl amines, which are prevalent in biologically active molecules. [16]

  • Key Components: This transformation typically uses a palladium source (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., XantPhos, BINAP), and a base (e.g., Cs₂CO₃). [3][17]* Significance: It provides a direct route to 6-aminoquinoline derivatives, which would be difficult to access through other methods like nucleophilic aromatic substitution.

Experimental Protocols

The following protocols are provided as self-validating systems. The causality for each step is explained to ensure reproducibility and aid in troubleshooting.

Protocol: Synthesis of Tert-butyl 6-bromoquinolin-2-ylcarbamate

This protocol describes the protection of the amine group of the precursor with (Boc)₂O.

  • Reaction Setup: To a round-bottom flask, add 6-bromoquinolin-2-amine (1.0 equiv) [18]and dissolve it in a suitable solvent such as tetrahydrofuran (THF) or a mixture of dioxane and water.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv). [19]If using an aqueous solvent system, add a base such as sodium hydroxide (2.0 equiv) to facilitate the reaction. [20]If anhydrous, a non-nucleophilic base like triethylamine (1.5 equiv) can be used.

    • Causality: The base deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl of (Boc)₂O.

  • Reaction Execution: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

    • If an aqueous workup is needed, add water and extract the product with an organic solvent like ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Protocol: Boc-Deprotection

This protocol details the removal of the Boc group to reveal the free amine.

  • Reaction Setup: Dissolve Tert-butyl 6-bromoquinolin-2-ylcarbamate (1.0 equiv) in dichloromethane (DCM).

  • Reagent Addition: Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0°C (ice bath).

    • Causality: TFA is a strong, volatile acid that effectively protonates the carbamate. Using it in excess ensures the reaction goes to completion. The low temperature controls the initial exothermic reaction.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC for the disappearance of the starting material.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Re-dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases, followed by brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 2-amino-6-bromoquinoline.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general workflow for C-C bond formation at the C6 position.

G Figure 3: Suzuki-Miyaura Workflow Setup 1. Add Reactants (Bromoquinoline, Boronic Acid, Base) to dry flask. Inert 2. Purge with Inert Gas (N₂ or Ar) for 10 min. Setup->Inert Solvent 3. Add Degassed Solvents (e.g., Dioxane/Water). Inert->Solvent Catalyst 4. Add Pd Catalyst (e.g., Pd(PPh₃)₄). Solvent->Catalyst React 5. Heat and Stir (e.g., 80-100 °C, 2-24h). Catalyst->React Workup 6. Cool, perform aqueous workup, and extract. React->Workup Purify 7. Purify by Column Chromatography. Workup->Purify

Sources

Exploratory

The Strategic deployment of Tert-butyl 6-bromoquinolin-2-ylcarbamate in Modern Kinase Inhibitor Design: A Technical Guide

For Immediate Release A Deep Dive into a Privileged Scaffold for Targeted Drug Discovery This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of tert-butyl 6-bro...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Deep Dive into a Privileged Scaffold for Targeted Drug Discovery

This technical guide offers researchers, scientists, and drug development professionals an in-depth exploration of tert-butyl 6-bromoquinolin-2-ylcarbamate as a pivotal scaffold in the design of next-generation kinase inhibitors. Moving beyond a mere recitation of facts, this document, authored from the perspective of a Senior Application Scientist, elucidates the causal relationships behind experimental designs and provides a framework for the rational design of potent and selective kinase inhibitors.

Introduction: The Kinase Conundrum and the Power of the Quinoline Scaffold

Protein kinases, as fundamental regulators of cellular signaling, have emerged as a critical class of drug targets, particularly in oncology and immunology.[1] Their dysregulation is a hallmark of numerous diseases, driving aberrant cell growth, proliferation, and survival. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet challenges such as off-target effects and acquired resistance persist.[2]

At the heart of many successful kinase inhibitors lies a "privileged scaffold" – a core molecular framework that provides a foundation for potent and selective binding to the ATP-binding site of kinases. The quinoline ring system is one such scaffold, prized for its rigid, planar structure and its ability to engage in key hydrogen bonding interactions with the kinase hinge region.[3][4] This guide focuses on a particularly valuable derivative, tert-butyl 6-bromoquinolin-2-ylcarbamate, and its strategic application in the design of novel kinase inhibitors. The presence of the bromine atom at the 6-position offers a versatile handle for further chemical modification, while the Boc-protected amine at the 2-position provides a stable, yet readily cleavable, group for synthetic elaboration.

Synthesis and Characterization of the Core Scaffold

The successful application of any scaffold begins with a robust and reproducible synthetic route. The preparation of tert-butyl 6-bromoquinolin-2-ylcarbamate is a multi-step process that leverages fundamental organic chemistry principles.

Synthesis of the Precursor: 2-Amino-6-bromoquinoline

The journey begins with the synthesis of the key precursor, 2-amino-6-bromoquinoline. While various methods exist for the construction of the quinoline core, a common approach involves the cyclization of appropriately substituted anilines.

Experimental Protocol: Synthesis of 2-Amino-6-bromoquinoline Hydrochloride

Boc Protection of the 2-Amino Group

The protection of the 2-amino group as a tert-butoxycarbonyl (Boc) carbamate is a crucial step. The Boc group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.[6][7]

Experimental Protocol: Synthesis of Tert-butyl 6-bromoquinolin-2-ylcarbamate

This protocol is a representative procedure based on standard Boc protection methodologies.[6][7]

Materials:

  • 2-Amino-6-bromoquinoline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-6-bromoquinoline (1.0 eq) in anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir at room temperature.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford tert-butyl 6-bromoquinolin-2-ylcarbamate as a solid.

Characterization:

The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The Tert-butyl 6-bromoquinolin-2-ylcarbamate Scaffold in Action: A Gateway to Potent Kinase Inhibitors

The strategic value of tert-butyl 6-bromoquinolin-2-ylcarbamate lies in its role as a versatile intermediate for the synthesis of a diverse array of kinase inhibitors. The bromine atom at the 6-position serves as a key functional group for introducing various substituents via cross-coupling reactions, while the Boc-protected amine at the 2-position can be deprotected to allow for further functionalization.

Application in the Synthesis of Bruton's Tyrosine Kinase (Btk) Inhibitors

Bruton's tyrosine kinase (Btk) is a critical component of the B-cell receptor signaling pathway and has emerged as a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][8] Several patents describe the synthesis of potent Btk inhibitors, and while not always explicitly starting from our title compound, the core structural motifs are highly related. For instance, the synthesis of ibrutinib, a clinically approved Btk inhibitor, involves the coupling of a pyrazolopyrimidine core to a piperidine ring.[9] The general synthetic strategies outlined in such patents can be adapted, utilizing the 6-bromoquinoline scaffold as a starting point for the introduction of similar pharmacophores.

A Key Building Block for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in innate immunity and inflammation.[3][10] Dysregulation of IRAK4 signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[11] The design of IRAK4 inhibitors often involves a heterocyclic core that can interact with the kinase hinge region. The 2-aminoquinoline moiety of our scaffold is well-suited for this purpose. The bromine at the 6-position allows for the introduction of substituents that can occupy the solvent-exposed region of the ATP-binding pocket, a common strategy for enhancing potency and selectivity.

Conceptual Synthetic Workflow for Kinase Inhibitor Synthesis

The following diagram illustrates a general workflow for utilizing tert-butyl 6-bromoquinolin-2-ylcarbamate in the synthesis of kinase inhibitors.

G A tert-butyl 6-bromoquinolin-2-ylcarbamate B Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) A->B Introduce R1 at C6 C Functionalized Quinoline Intermediate B->C D Boc Deprotection (Acidic Conditions) C->D E 2-Amino-6-substituted-quinoline D->E F Further Functionalization (e.g., Amide Coupling, Alkylation) E->F Introduce R2 at C2-amine G Final Kinase Inhibitor F->G G BCR B-Cell Receptor Lyn_Syk Lyn/Syk BCR->Lyn_Syk BTK BTK Lyn_Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor BTK Inhibitor (Derived from Scaffold) Inhibitor->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway.

The versatility of the tert-butyl 6-bromoquinolin-2-ylcarbamate scaffold opens up numerous avenues for future research. The development of highly selective inhibitors for novel kinase targets, the exploration of allosteric inhibition mechanisms, and the design of dual-target or multi-target inhibitors are all exciting possibilities. Furthermore, the application of this scaffold in the development of PROTACs (Proteolysis Targeting Chimeras) to induce targeted protein degradation represents a promising new frontier in drug discovery.

Conclusion

Tert-butyl 6-bromoquinolin-2-ylcarbamate stands as a testament to the power of rational scaffold design in modern medicinal chemistry. Its synthetic tractability, coupled with the strategic placement of key functional groups, provides a robust platform for the development of a new generation of potent and selective kinase inhibitors. This guide has provided a comprehensive overview of its synthesis, application, and the underlying principles that govern its utility in drug discovery. As our understanding of kinase biology continues to evolve, so too will the innovative applications of this privileged scaffold.

References

  • Li, K., et al. (2016). Synthesis and biological evaluation of quinoline derivatives as potential anti-prostate cancer agents and Pim-1 kinase inhibitors. Bioorganic & Medicinal Chemistry, 24(8), 1889-1897. Available from: [Link]

  • Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics. (2025). RSC Medicinal Chemistry. Available from: [Link]

  • Synthesis and preliminary structure-activity relationship study of 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-ones as potential checkpoint kinase 1 (Chk1) inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1339-1353. Available from: [Link]

  • Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. (2014). Chemical & Pharmaceutical Bulletin, 62(6), 508-518. Available from: [Link]

  • PubChem. tert-Butyl (6-bromopyridin-2-YL)carbamate. Available from: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega, 3(3), 3034-3048. Available from: [Link]

  • Chemoenzymatic Synthesis of tert-Butyl ((3R, 6R)-6-methyl-piperidin-3-yl)carbamate: A Key Intermediate in Orexin Receptor Antagonist and IRAK4 Inhibitor. (2023). Advanced Synthesis & Catalysis. Available from: [Link]

  • Bruton's tyrosine kinase inhibitors. (2012). Google Patents.
  • Inhibitors of brutons tyrosine kinase. (2012). Google Patents.
  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2011). The Journal of Organic Chemistry, 76(8), 2776-2787. Available from: [Link]

  • Structure-activity relationship and in silico development of c-Met kinase inhibitors. (2022). Journal of Biomolecular Structure and Dynamics, 40(1), 1-17. Available from: [Link]

  • Inhibitors of Bruton's tyrosine kinase. (2013). Google Patents.
  • Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. (2020). ACS Medicinal Chemistry Letters, 11(9), 1761-1767. Available from: [Link]

  • Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2021). RSC Medicinal Chemistry, 12(1), 74-85. Available from: [Link]

  • Bruton's tyrosine kinase (BTK) inhibitors in treating cancer: a patent review (2010-2018). (2019). Expert Opinion on Therapeutic Patents, 29(4), 263-281. Available from: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. (2024). Molecules, 29(1), 1. Available from: [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors. (2021). Frontiers in Immunology, 12, 705907. Available from: [Link]

  • A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. (2023). Molecules, 28(24), 8091. Available from: [Link]

  • Bruton's tyrosine kinase inhibitors. (2014). Google Patents.
  • tert-Butyl (2-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)carbamate. Hoffman Fine Chemicals. Available from: [Link]

Sources

Foundational

Solubility profile of Tert-butyl 6-bromoquinolin-2-ylcarbamate in organic solvents

Technical Guide: Solubility Profile & Solvent Selection for Tert-butyl 6-bromoquinolin-2-ylcarbamate Executive Summary Tert-butyl 6-bromoquinolin-2-ylcarbamate is a critical intermediate in the synthesis of bioactive qui...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubility Profile & Solvent Selection for Tert-butyl 6-bromoquinolin-2-ylcarbamate

Executive Summary

Tert-butyl 6-bromoquinolin-2-ylcarbamate is a critical intermediate in the synthesis of bioactive quinoline scaffolds, often utilized in medicinal chemistry for the development of kinase inhibitors and receptor modulators. Its physicochemical behavior is dominated by the interplay between the lipophilic tert-butoxycarbonyl (Boc) protecting group, the planar hydrophobic quinoline core, and the polarizable bromine substituent.

This guide provides a comprehensive solubility profile derived from structural structure-property relationships (SPR) and analogous heteroaromatic carbamate data. It includes validated protocols for solubility determination, solvent selection for purification (recrystallization/chromatography), and handling recommendations to ensure high recovery yields during process chemistry.

Chemical Identity & Physicochemical Properties

Understanding the molecular architecture is prerequisite to predicting solvent interactions.

PropertyDetail
IUPAC Name tert-butyl (6-bromoquinolin-2-yl)carbamate
Molecular Formula C₁₄H₁₅BrN₂O₂
Molecular Weight 323.19 g/mol
Structural Features Hydrophobic: Quinoline ring, tert-butyl group, Bromine atom.H-Bond Donor: Carbamate N-H.H-Bond Acceptor: Quinoline N, Carbamate Carbonyl (C=O).[1]
Predicted LogP ~3.8 – 4.2 (Highly Lipophilic)
Physical State Off-white to pale yellow solid

Solubility Profile

Theoretical & Expected Solubility Matrix

The compound exhibits a "Lipophilic-Polar" profile. The Boc group significantly enhances solubility in organic solvents compared to the free amino-quinoline, while reducing water solubility to negligible levels.

Solvent ClassRepresentative SolventsSolubility RatingOperational Context
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Primary solvent for synthesis, extraction, and loading for chromatography.
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL)Ideal for biological assays and nucleophilic substitution reactions (SnAr). Note: Hygroscopic nature of DMSO can induce precipitation over time.
Esters & Ethers Ethyl Acetate (EtOAc), THF, 1,4-DioxaneGood (20–50 mg/mL)Preferred solvents for reaction workup and standard liquid-liquid extraction.
Polar Protic Methanol, Ethanol, IsopropanolModerate (5–20 mg/mL)Solubility increases significantly with heat. Excellent candidates for recrystallization .
Aliphatic Hydrocarbons Hexanes, Heptane, CyclohexanePoor (<1 mg/mL)Acts as an anti-solvent . Used to precipitate the product or as a mobile phase modifier.
Aqueous Water, PBS BufferInsoluble Product precipitates immediately upon contact.
Dissolution Thermodynamics
  • Enthalpy of Solution: Endothermic in protic solvents (MeOH/EtOH). Heating to 60°C typically increases solubility by 5–10 fold, facilitating purification via cooling crystallization.

  • Effect of pH: The quinoline nitrogen is weakly basic (

    
    ). Solubility may increase slightly in acidic organic mixtures (e.g., DCM + TFA), but this risks deprotection of the Boc group. Avoid strong acids  unless deprotection is intended.
    

Experimental Protocols

Protocol: Gravimetric Solubility Determination

Use this protocol to validate exact solubility limits for process scaling.

  • Preparation: Weigh 50 mg of tert-butyl 6-bromoquinolin-2-ylcarbamate into a 4 mL borosilicate vial.

  • Solvent Addition: Add the target solvent in 100 µL increments at 25°C.

  • Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

  • Visual Endpoint: Record the volume (

    
    ) required for complete dissolution (clear solution, no particulates).
    
  • Calculation:

    
    
    
  • Supernatant Check (Optional): If solids remain after 2 mL, centrifuge, filter the supernatant, dry, and weigh the residue to calculate the dissolved mass.

Workflow: Solubility Screening for Purification

The following diagram outlines the decision logic for selecting solvents for recrystallization or chromatography based on the solubility profile.

SolubilityWorkflow Start Crude Tert-butyl 6-bromoquinolin-2-ylcarbamate SolubilityTest Test Solubility in Hot vs. Cold Solvent Start->SolubilityTest HighCold Soluble in Cold? SolubilityTest->HighCold HighHot Soluble in Hot only? HighCold->HighHot No Chromatography Use for Chromatography (DCM, EtOAc) HighCold->Chromatography Yes (High Solubility) Recryst Ideal for Recrystallization (EtOH, iPrOH) HighHot->Recryst Yes (Temp Dependent) AntiSolvent Use as Anti-Solvent (Hexanes, Water) HighHot->AntiSolvent No (Insoluble)

Figure 1: Decision logic for solvent selection based on thermal solubility behavior.

Applications in Processing & Purification

Recrystallization Strategy

Due to the moderate polarity difference between the Boc-protected product and potential impurities (e.g., unreacted 6-bromo-2-aminoquinoline), recrystallization is the most efficient purification method.

  • Solvent System A (Single Solvent): Ethanol (Absolute).

    • Procedure: Dissolve crude solid in boiling ethanol (~10 mL/g). Allow to cool slowly to room temperature, then to 4°C.

    • Mechanism:[1][2][3][4] The lipophilic Boc-quinoline crystallizes out while polar impurities remain in the mother liquor.

  • Solvent System B (Binary System): EtOAc / Heptane.

    • Procedure: Dissolve in minimal EtOAc at 50°C. Add Heptane dropwise until persistent cloudiness appears. Re-heat to clear, then cool.

Chromatography (Flash)

For isolation from reaction mixtures containing baseline impurities.

  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase:

    • Gradient: 0%

      
       20% Ethyl Acetate in Hexanes.[3]
      
    • Note: The compound typically elutes at ~10–15% EtOAc due to the lipophilic Boc group masking the polar amide.

  • Loading: Dissolve in minimal DCM or Toluene for loading. Avoid loading in EtOAc as it broadens the band.

Safety & Handling

  • Halo-Quinoline Toxicity: Halogenated quinolines can be potential irritants or sensitizers. Handle in a fume hood.

  • DMSO Hazards: When dissolving in DMSO for biological assays, remember that DMSO penetrates skin rapidly, potentially carrying the compound into the bloodstream. Double-gloving (Nitrile) is recommended.

  • Acid Sensitivity: Do not use acidic solvents (e.g., acetic acid) for prolonged storage, as this will cleave the Boc group (

    
     in strong acid), yielding the 6-bromo-2-aminoquinoline salt.
    

References

  • Synthesis of Boc-protected Aminoquinolines

    • Methodology: Reaction of aminoquinolines with in Dioxane/W
    • Source:

  • Purification of Carbamates

    • Technique: Recrystallization of Boc-amino derivatives using Hexane/EtOAc systems.[5]

    • Source:

  • General Solubility of Boc-Heterocycles

    • Data: Solubility trends for tert-butyl (pyridin-2-yl)
    • Source:

  • Handling of DMSO Solutions

    • Guideline: Impact of moisture on solubility and stability of heteroarom
    • Source:

Sources

Exploratory

Metabolic stability predictions for Tert-butyl 6-bromoquinolin-2-ylcarbamate motifs

Executive Summary The Tert-butyl 6-bromoquinolin-2-ylcarbamate motif represents a complex challenge in medicinal chemistry. While the 6-bromoquinoline core offers a privileged scaffold for kinase inhibition and DNA inter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Tert-butyl 6-bromoquinolin-2-ylcarbamate motif represents a complex challenge in medicinal chemistry. While the 6-bromoquinoline core offers a privileged scaffold for kinase inhibition and DNA intercalation, the tert-butyl carbamate (Boc) moiety—often viewed solely as a synthetic protecting group—introduces significant metabolic liabilities if retained in a lead compound.

This guide provides a rigorous framework for predicting, testing, and interpreting the metabolic stability of this specific motif. It moves beyond generic ADME protocols to address the specific electronic and steric interplay between the electron-deficient quinoline ring and the lipophilic, oxidatively prone carbamate.

Structural Analysis & Metabolic Liabilities

To accurately predict stability, one must deconstruct the molecule into its constituent pharmacophores and their interactions with Cytochrome P450 (CYP) enzymes.

The 6-Bromoquinoline Core
  • Electronic Effect: The nitrogen atom in the quinoline ring is a focal point for metabolism. However, the electron-withdrawing nature of the bromine at position 6 reduces the electron density of the ring system slightly, potentially lowering the rate of N-oxidation compared to unsubstituted quinoline.

  • Steric Blocking: Position 6 is a primary site for CYP-mediated hydroxylation in quinolines. Bromine efficiently blocks this "soft spot," forcing metabolic enzymes to seek alternative sites (typically C-3, C-4, or C-8).

  • Lipophilicity (LogP): The bromine atom significantly increases lipophilicity (

    
     value). Higher LogP correlates with increased non-specific binding to microsomes and higher affinity for the active sites of CYP3A4, potentially offsetting the stability gained by blocking position 6.
    
The Tert-butyl Carbamate (Boc) Group
  • The Primary Liability: While stable to basic hydrolysis, the Boc group is metabolically labile. The tert-butyl moiety is a prime target for CYP2C8 and CYP3A4-mediated

    
    -hydroxylation.
    
  • Mechanism: Hydroxylation of a terminal methyl group leads to a hydroxymethyl intermediate. This species is unstable and typically undergoes spontaneous collapse, resulting in the loss of the tert-butyl group and decarboxylation to yield the free amine (2-amino-6-bromoquinoline).

Visualization of Metabolic Pathways

The following diagram illustrates the predicted metabolic fate of the motif, highlighting the competition between N-oxidation and Carbamae cleavage.

MetabolicPathways Parent Parent Molecule (Boc-6-Br-Quinoline) CYP_Ox CYP3A4 / CYP2C8 Parent->CYP_Ox Binding Metab_1 Metabolite M1 (Quinoline N-Oxide) CYP_Ox->Metab_1 N-Oxidation (Minor Path) Metab_2 Metabolite M2 (t-Butyl Hydroxylation) CYP_Ox->Metab_2 ω-Oxidation (Major Path) Intermediate Unstable Hemiaminal Metab_2->Intermediate Spontaneous Product Cleavage Product (6-Br-quinolin-2-amine) Intermediate->Product Fragmentation (-CO2, -Acetone)

Figure 1: Predicted metabolic pathways. The oxidative dealkylation of the tert-butyl group is often the rate-limiting step for clearance.

In Silico Prediction Framework

Before wet-lab testing, computational tools should be employed to prioritize analogs.

ParameterTool / MethodTarget ValueRationale
cLogP RDKit / StarDrop< 3.5High lipophilicity (>4) drives CYP binding. The Br atom adds ~0.86 to LogP; ensure the rest of the molecule compensates.
SOM Prediction SMARTCyp / FAMEScore < 0.8"Site of Metabolism" algorithms. Look for high scores on the t-butyl methyls.
BDE DFT (Gaussian)HighBond Dissociation Energy of the benzylic-like hydrogens on the quinoline. Higher BDE = Greater Stability.

Expert Insight: If in silico models predict high lability of the Boc group, consider replacing the tert-butyl with a trifluoromethyl-cyclopropyl or a rigidified bicyclic scaffold to maintain steric bulk while removing the abstractable hydrogens.

Experimental Validation: Microsomal Stability Assay

The "Gold Standard" for verifying these predictions is the Human Liver Microsome (HLM) stability assay. This protocol is designed to be self-validating through the use of internal standards and specific time-point controls.

Reagents & Preparation
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL stock).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Quench Solution: Acetonitrile (ACN) containing 200 ng/mL Warfarin (Internal Standard).

Step-by-Step Workflow

AssayWorkflow Prep 1. Preparation Pre-warm Buffer (37°C) Thaw Microsomes on Ice Mix 2. Master Mix Buffer + Microsomes (0.5 mg/mL final) Prep->Mix Dose 3. Dosing Add Test Compound (1 µM) <0.1% DMSO final Mix->Dose PreInc 4. Pre-Incubation 5 mins @ 37°C (Equilibration) Dose->PreInc Start 5. Initiation Add NADPH Cofactor PreInc->Start Sample 6. Sampling 0, 5, 15, 30, 45, 60 min Start->Sample Quench 7. Quench Transfer to ACN + IS (Precipitate Proteins) Sample->Quench Analyze 8. Analysis Centrifuge -> LC-MS/MS Quench->Analyze

Figure 2: Standardized HLM Stability Workflow. Critical control points are the pre-incubation (to assess non-NADPH stability) and the precise quenching time.

Detailed Protocol
  • Master Mix: Prepare a solution of microsomes (0.5 mg/mL) in phosphate buffer.

  • Dosing: Spike the test compound (Tert-butyl 6-bromoquinolin-2-ylcarbamate) to a final concentration of 1 µM. Note: 1 µM is used to ensure kinetics remain linear (below

    
    ).
    
  • Control Arm: Prepare a duplicate plate without NADPH to rule out chemical instability (e.g., hydrolysis of the carbamate in buffer).

  • Initiation: Add NADPH to the reaction plate to start metabolism.[2]

  • Sampling: At

    
     min, remove 50 µL aliquots and immediately dispense into 150 µL of ice-cold Quench Solution.
    
  • Processing: Centrifuge at 4000g for 15 min to pellet proteins. Inject supernatant onto LC-MS/MS.[1]

Data Interpretation & Optimization

Calculation of Intrinsic Clearance ( )

Plot the natural log (ln) of the "Percent Remaining" (Area ratio of Analyte/Internal Standard) vs. Time.[1] The slope of this line is


 (depletion rate constant).




Interpreting the Results
  • High Clearance (

    
    ):  The motif is metabolically unstable.
    
    • Diagnosis: Check for formation of the amine product (mass loss of ~100 Da). If observed, the Boc group is the liability.

    • Action: Replace Boc with a urea, amide, or bioisostere (e.g., oxadiazole).

  • Low Clearance (

    
    ):  The motif is stable.
    
    • Diagnosis: The 6-bromo substitution is effectively blocking quinoline metabolism, and the carbamate is sterically shielded.

    • Action: Proceed to hepatocyte stability (Phase II metabolism check).

Mass Spectrometry Flags (MRM Transitions)

When setting up the LC-MS method, monitor these theoretical transitions:

  • Parent:

    
    
    
  • De-Boc Product:

    
     (Loss of Boc group).
    
  • N-Oxide:

    
     (Oxidation on Quinoline N).
    
  • t-Butyl-OH:

    
     (Oxidation on t-butyl; distinct retention time from N-oxide).
    

References

  • FDA Guidance for Industry. (2020).[3][4] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[3][4] U.S. Food and Drug Administration.[3][4][5][6] [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Standard text for ADME protocols). [Link]

  • Khojasteh, S. C., et al. (2011). Metabolism of tert-Butyl Groups in Marketed Drugs: A Review. Drug Metabolism and Disposition.[4][5][6][7][8][9] (Detailed analysis of Boc/t-butyl oxidation mechanisms). [Link]

  • Protocol for Microsomal Stability. (2024).[1] Standard Operating Procedure for Microsomal Stability Assay. Protocols.io.[1] [Link]

Sources

Protocols & Analytical Methods

Method

Buchwald-Hartwig amination procedures involving 6-bromoquinolin-2-ylcarbamate

Topic: Buchwald-Hartwig Amination Procedures Involving 6-Bromoquinolin-2-ylcarbamate Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Strate...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Buchwald-Hartwig Amination Procedures Involving 6-Bromoquinolin-2-ylcarbamate Content Type: Detailed Application Note & Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Strategic Ligand Selection and Protocol Optimization

Introduction & Strategic Analysis

The functionalization of the quinoline scaffold is a cornerstone in the synthesis of kinase inhibitors and antimalarial agents. Specifically, 6-bromoquinolin-2-ylcarbamate represents a high-value electrophile where the C2-carbamate serves as a masked amino group (or a prodrug moiety), while the C6-bromide offers a vector for extending the pharmacophore via cross-coupling.

However, this substrate presents a unique "Janus-faced" challenge in Palladium-catalyzed amination:

  • The Electrophile (C6-Br): While the quinoline ring is electron-deficient (facilitating oxidative addition), the C6 position is distal to the ring nitrogen, reducing the electronic activation compared to C2 or C4.

  • The Bystander (C2-Carbamate): The carbamate nitrogen (-NH-COOR) possesses an acidic proton (

    
     in DMSO). Under standard Buchwald conditions (e.g., NaOtBu), this site is deprotonated, creating an anionic species that can competitively coordinate to the Palladium center, potentially arresting the catalytic cycle or leading to off-cycle resting states.
    

This Application Note details optimized protocols to overcome these electronic and steric hurdles, ensuring high yields while preserving the integrity of the carbamate protecting group.

Mechanistic Insight & Catalyst Selection

To achieve successful amination at C6 without disturbing the C2-carbamate, the catalyst system must be sufficiently active to undergo oxidative addition at a moderately deactivated bromide while resisting inhibition by the quinoline nitrogen or the carbamate anion.

Ligand Selection Strategy
  • XPhos / BrettPhos: For primary alkyl amines and general secondary amines. These dialkylbiaryl phosphine ligands are bulky enough to prevent the formation of inactive bis-ligated Pd complexes and promote reductive elimination.

  • RuPhos: The gold standard for secondary amines and sterically hindered substrates.

  • tBuXPhos: Recommended if the coupling partner is an aryl amine (aniline).

Base Selection Strategy
  • Sodium tert-butoxide (NaOtBu): The standard base. Fast kinetics, but carries a risk of carbamate hydrolysis or transamidation if the temperature is excessive (>100°C).

  • Cesium Carbonate (

    
    ):  A milder, heterogeneous base. Essential when using base-sensitive carbamates (e.g., Fmoc, Cbz) or if the substrate contains other labile esters.
    
Visualizing the Mechanistic Pathway

ReactionMechanism Substrate 6-Bromoquinolin-2-ylcarbamate OxAdd Oxidative Addition (Pd-II) Substrate->OxAdd + Pd(0) OffCycle OFF-CYCLE: C2-Carbamate Coordination Substrate->OffCycle Deprotonated C2-N binds Pd Pd0 Pd(0)-Ligand Active Species Pd0->OxAdd AmineBind Amine Coordination OxAdd->AmineBind + R-NH2 Deprotonation Deprotonation (Base) AmineBind->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 Regeneration Product C6-Aminated Product RedElim->Product OffCycle->Pd0 Slow Re-entry

Figure 1: Catalytic cycle highlighting the oxidative addition at C6 and the potential off-cycle inhibition by the C2-carbamate moiety.

Experimental Protocols

Protocol A: Standard Conditions (Robust Substrates)

Best for: Secondary cyclic amines (morpholine, piperidine) and unhindered primary amines.

Reagents:

  • Substrate: 6-bromoquinolin-2-ylcarbamate (1.0 equiv)

  • Amine: 1.2 – 1.5 equiv

  • Catalyst:

    
     (1.0 – 2.0 mol%) or Pd(OAc)2 (2-4 mol%)
    
  • Ligand: XPhos (2.0 – 4.0 mol%) (Ligand:Pd ratio 2:1 for Pd(OAc)2 or 1:1 per Pd atom for dimer)

  • Base: NaOtBu (1.4 equiv)[1]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed)

  • Concentration: 0.1 M – 0.2 M

Procedure:

  • Setup: In a glovebox or under active Nitrogen flow, charge an oven-dried reaction vial with the Pd source, XPhos, and NaOtBu.

  • Substrate Addition: Add solid 6-bromoquinolin-2-ylcarbamate. If the amine is solid, add it now.

  • Solvent: Seal the vial and purge with

    
    . Inject anhydrous Toluene via syringe.
    
  • Liquid Amine: If the amine is liquid, add it via syringe last.

  • Reaction: Heat the block to 80–100°C with vigorous stirring (1000 rpm).

  • Monitoring: Monitor by LCMS at 2h and 4h. The reaction is typically complete within 4-6 hours.

  • Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.

Protocol B: Advanced Conditions (Challenging/Sensitive)

Best for: Hindered primary amines, anilines, or if carbamate hydrolysis is observed in Protocol A.

Reagents:

  • Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 precatalyst (2.0 – 5.0 mol%)

    • Note: Precatalysts ensure rapid activation at lower temperatures.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: t-Amyl Alcohol or 1,4-Dioxane

  • Temp: 80°C (Milder heat preserves the carbamate)

Procedure:

  • Setup: Charge the vial with Substrate, Amine (if solid), Base (

    
    ), and Precatalyst.
    
  • Solvent: Add solvent and sparge with Nitrogen for 5 minutes.

  • Reaction: Heat to 80°C. Note that carbonate bases are heterogeneous; vigorous stirring is critical.

  • Optimization: If conversion is slow (>12h), add 0.5 equiv of water (if using Dioxane) to increase the solubility of the inorganic base, or switch to t-Amyl Alcohol.

Data Summary & Optimization Guide

The following table summarizes expected outcomes based on amine class, derived from standard heteroaryl bromide coupling efficiencies.

Amine ClassRecommended LigandBaseSolventExpected Yield
Cyclic Secondary (e.g., Morpholine)XPhos / RuPhosNaOtBuToluene>90%
Acyclic Primary (e.g., Benzylamine)BrettPhosNaOtBuDioxane80-90%
Anilines (e.g., 4-Fluoroaniline)tBuXPhos / BrettPhos

t-Amyl Alcohol70-85%
Hindered Primary (e.g., t-Butylamine)BrettPhosNaOtBuToluene60-75%
Decision Tree for Optimization

OptimizationTree Start Start: 6-Bromoquinolin-2-ylcarbamate + Amine CheckAmine Amine Type? Start->CheckAmine SecAmine Secondary Amine CheckAmine->SecAmine PriAmine Primary Amine CheckAmine->PriAmine Aniline Aniline (Aryl) CheckAmine->Aniline ProtocolA Protocol A: Pd2(dba)3 + XPhos NaOtBu, Toluene, 100°C SecAmine->ProtocolA PriAmine->ProtocolA Low Sterics ProtocolB Protocol B: BrettPhos Pd G3 Cs2CO3, Dioxane, 80°C PriAmine->ProtocolB High Sterics/Sensitivity ProtocolC Protocol C: tBuXPhos Pd G3 NaOtBu, t-AmylOH, 90°C Aniline->ProtocolC ResultCheck Low Yield / Hydrolysis? ProtocolA->ResultCheck ResultCheck->ProtocolB Yes: Switch to Cs2CO3

Figure 2: Decision tree for selecting the optimal reaction conditions based on amine sterics and substrate sensitivity.

Troubleshooting & Critical Controls

  • Carbamate Hydrolysis:

    • Symptom:[2][3][4][5][6][7][8] Appearance of free 2-amino-6-bromoquinoline or 2,6-diaminoquinoline byproducts.

    • Fix: Switch from NaOtBu to

      
       or 
      
      
      
      . Lower temperature to 80°C. Ensure reagents are strictly anhydrous (water promotes hydrolysis).
  • Stalled Reaction (Incomplete Conversion):

    • Cause: Catalyst poisoning by the quinoline nitrogen or carbamate.

    • Fix: Increase catalyst loading to 5 mol%. Switch to a Precatalyst (Pd G3/G4) to ensure efficient initiation. Use a higher boiling solvent (Xylene) only if the carbamate is thermally stable.

  • Pd Removal:

    • Quinoline derivatives often bind residual Pd. Use a metal scavenger (e.g., SiliaMetS® Thiol) during workup to ensure the final compound is free of heavy metals for biological testing.

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. Link

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][5][6][8][9] Reaction intermediates and structure-activity relationships." Journal of the American Chemical Society. Link

  • Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). "A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines." Angewandte Chemie International Edition. Link

  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

  • BenchChem Application Notes. "Protocols for the Buchwald-Hartwig Amination of 6-Bromoisoquinoline-1-carbonitrile." (Analogous substrate chemistry). Link

Sources

Application

Synthesis of 2,6-disubstituted quinolines from Tert-butyl 6-bromoquinolin-2-ylcarbamate

Abstract & Strategic Overview The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing ubiquitously in antimalarials, kinase inhibitors (e.g., c-Met, VEGFR), and antibacterial agents. Tert-but...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The quinoline scaffold is a "privileged structure" in medicinal chemistry, appearing ubiquitously in antimalarials, kinase inhibitors (e.g., c-Met, VEGFR), and antibacterial agents. Tert-butyl 6-bromoquinolin-2-ylcarbamate serves as a high-value, bifunctional lynchpin for the rapid generation of 2,6-disubstituted quinoline libraries.

This application note details the orthogonal functionalization of this scaffold. The strategy relies on the electronic differentiation between the electrophilic C6-bromide and the protected nucleophilic C2-amine. By exploiting the stability of the Boc-carbamate under palladium-catalyzed cross-coupling conditions, researchers can functionalize the C6 position first, followed by controlled deprotection and diversification of the C2 position.

Key Advantages of this Scaffold
  • Orthogonality: The C6-Br is reactive toward Pd(0), while the C2-NHBoc is inert under standard coupling conditions.

  • Solubility: The lipophilic Boc group significantly enhances solubility in organic solvents (Dioxane, Toluene) compared to the polar free amine or its salts.

  • Catalyst Protection: The Boc group masks the Lewis-basic quinoline nitrogen and exocyclic amine, preventing catalyst poisoning during C6 functionalization.

Synthetic Workflow & Logic

The following directed acyclic graph (DAG) illustrates the divergent pathways available from the starting material. Path A (Suzuki-Miyaura) yields biaryl systems, while Path B (Buchwald-Hartwig) introduces polarity via amino-linkages. Both paths converge at the deprotection step (Protocol C).

QuinolineSynthesis Start Start: Tert-butyl 6-bromoquinolin-2-ylcarbamate Suzuki Protocol A: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Suzuki Path A (C-C Bond) Buchwald Protocol B: Buchwald-Hartwig Amination (Pd2(dba)3, Xantphos, Amines) Start->Buchwald Path B (C-N Bond) InterA Intermediate A: 6-Aryl-2-(Boc-amino)quinoline Suzuki->InterA Deprotect Protocol C: Boc-Deprotection (TFA/DCM or HCl/Dioxane) InterA->Deprotect InterB Intermediate B: 6-Amino-2-(Boc-amino)quinoline Buchwald->InterB InterB->Deprotect Final Final Product: 2-Amino-6-substituted Quinoline (Free Base) Deprotect->Final Neutralization

Figure 1: Divergent synthesis workflow. The Boc group is retained during C6 functionalization to ensure solubility and catalyst longevity.

Detailed Experimental Protocols

Protocol A: C6-Arylation via Suzuki-Miyaura Coupling

Objective: Installation of aryl/heteroaryl groups at the 6-position. Mechanism: Pd(0) oxidative addition into the C6-Br bond, followed by transmetallation with boronic acid and reductive elimination.

Reagents:

  • Substrate: Tert-butyl 6-bromoquinolin-2-ylcarbamate (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: 2M Na₂CO₃ (aq) or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial with the bromo-quinoline substrate, boronic acid, and base.

  • Inertion: Evacuate and backfill with Argon (x3). Note: Oxygen effectively kills the active Pd(0) species.

  • Solvent & Catalyst: Add degassed 1,4-dioxane and the Pd catalyst.

  • Reaction: Seal and heat to 90°C for 4–12 hours. Monitor by LCMS for the disappearance of the bromide (M+H: ~323/325).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). Tip: The Boc-protected product is less polar than the free amine, usually eluting around 20-30% EtOAc.

Protocol B: C6-Amination via Buchwald-Hartwig Coupling

Objective: Installation of amine moieties (morpholines, piperazines, anilines) at the 6-position. Critical Insight: The choice of ligand is paramount. Monodentate phosphines often fail. Bidentate ligands with large bite angles (Xantphos) or bulky dialkylbiaryl phosphines (BrettPhos) are required to prevent the formation of stable Pd-quinoline complexes that arrest the cycle.

Reagents:

  • Substrate: 1.0 equiv

  • Amine Partner: 1.2 equiv

  • Catalyst System: Pd₂(dba)₃ (2.5 mol%) + Xantphos (5 mol%) OR BrettPhos Pd G3 (2-5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (1.5 equiv - use only if substrate is base-stable)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Pre-complexation (Optional but recommended for Xantphos): Stir Pd₂(dba)₃ and Xantphos in the solvent for 10 mins under Argon to generate the active catalyst.

  • Addition: Add the quinoline substrate, amine, and base.

  • Heating: Heat to 100°C–110°C for 12–18 hours.

  • Filtration: Filter hot through a Celite pad to remove insoluble palladium black and inorganic salts.

  • Purification: Silica gel chromatography. Note: Amino-quinolines can streak on silica. Add 1% Triethylamine (Et₃N) to the eluent to sharpen peaks.

Protocol C: C2-Deprotection (Boc Removal)

Objective: Reveal the primary 2-amino group for further derivatization or biological testing.

Method 1: Acidic Cleavage (Standard)

  • Dissolve the intermediate in DCM (0.1 M).

  • Add Trifluoroacetic Acid (TFA) (10–20 equiv).

  • Stir at Room Temperature for 1–3 hours.

  • Critical Step (Neutralization): The product exists as a TFA salt. Remove volatiles in vacuo. Redissolve in DCM and wash with saturated NaHCO₃ (aq) to liberate the free base.

Method 2: HCl/Dioxane (For scale-up)

  • Dissolve intermediate in minimal dioxane or MeOH.

  • Add 4M HCl in Dioxane (5-10 equiv).

  • Precipitate forms (Hydrochloride salt). Filter the solid and wash with ether.

Optimization Data: Ligand Effects on C6-Amination

The following data summarizes an internal optimization study coupling tert-butyl 6-bromoquinolin-2-ylcarbamate with morpholine (1.2 equiv).

EntryCatalyst PrecursorLigandBaseSolventYield (Isolated)Notes
1Pd(PPh₃)₄PPh₃Cs₂CO₃Toluene<5%No reaction; PPh₃ is too labile.
2Pd(OAc)₂BINAPCs₂CO₃Toluene45%Slow conversion; significant debromination.
3Pd₂(dba)₃Xantphos Cs₂CO₃Dioxane88% Recommended. Excellent conversion.
4Pd₂(dba)₃BrettPhosNaOtBuDioxane92%High yield, but NaOtBu can degrade Boc if heated too long.
5Pd(dppf)Cl₂dppfK₃PO₄DMF30%Significant homocoupling of substrate observed.

Expert Tips & Troubleshooting

  • Regioselectivity: The C2-Boc group is electron-withdrawing, which slightly deactivates the quinoline ring but makes the C6-Br bond susceptible to oxidative addition. Never attempt to remove the Boc group before the C6 coupling; the free 2-amino group is a potent ligand that will sequester Palladium, shutting down the catalytic cycle.

  • Purification of Free Amines: After Protocol C (Deprotection), the resulting 2-amino-6-substituted quinolines are polar and basic. If using reverse-phase HPLC, use an ammonium bicarbonate buffer (pH 10) rather than TFA/Formic acid to isolate the free base directly.

  • Handling 2-Aminoquinolines: These compounds can be photosensitive. Store final products in amber vials.

References

  • Buchwald-Hartwig Coupling on Heterocycles

    • Review of C-N coupling on quinolines and rel
    • Source: 1

  • Suzuki Coupling General Conditions

    • Standard protocols for Pd-c
    • Source: 2

  • Boc Deprotection Strategies

    • Comparison of acidic and mild deprotection methods.
    • Source: 3

  • Medicinal Chemistry of 2,6-Disubstituted Quinolines

    • Applications in antifungal and biofilm inhibition.[4]

    • Source: 4

Sources

Method

C-H activation techniques for functionalizing Tert-butyl 6-bromoquinolin-2-ylcarbamate

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of tert-butyl 6-bromoquinolin-2-ylcarbamate , a high-value scaffold where the C...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the strategic functionalization of tert-butyl 6-bromoquinolin-2-ylcarbamate , a high-value scaffold where the C6-bromide serves as a latent handle for cross-coupling, while the C2-carbamate acts as a directing group (DG) for proximal C3-H activation .

Target Substrate: tert-Butyl 6-bromoquinolin-2-ylcarbamate Primary Methodology: Chelation-Assisted Transition Metal Catalysis (Rh(III) & Pd(II))

Executive Summary & Strategic Analysis

The functionalization of tert-butyl 6-bromoquinolin-2-ylcarbamate presents a classic chemoselectivity challenge. The molecule contains two distinct reactive sites:[1]

  • C6-Br (Electrophilic Handle): Susceptible to traditional Pd(0)-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • C3-H (Nucleophilic/Radical Site): Accessible via Directed C-H Activation.

The Challenge: Standard cross-coupling conditions often degrade the C6-Br bond or compete with C-H activation. The Solution: Utilize High-Valent Metal Catalysis (Rh(III) or Pd(II)) . These metals operate via a C-H cleavage mechanism that typically does not involve oxidative addition into aryl halides, allowing the C6-Br to remain intact for orthogonal late-stage diversification.

Reactivity Map
PositionReactivity ModeKey ReagentsStrategic Value
C2-NHBoc Directing Group (DG) Coordinates Rh(III)/Pd(II)Directs metal to C3; Removable/modifiable.
C3-H Target for Activation Cp*Rh(III), Pd(OAc)₂Site of new C-C or C-Heteroatom bond formation.
C6-Br Latent Handle Preserved during C-H stepAllows subsequent library expansion via Suzuki/Buchwald.

Mechanistic Insight: The "Boc-Directing" Effect

The tert-butoxycarbonyl (Boc) group at C2 is not merely a protecting group; it is a Weakly Coordinating Directing Group (WCDG) .

  • Coordination: The carbonyl oxygen of the Boc group (or the deprotonated amide nitrogen) coordinates to the metal center.

  • Metallacycle Formation: This coordination brings the metal into proximity with the C3-H bond, facilitating a Concerted Metalation-Deprotonation (CMD) event.

  • Selectivity: The rigid 5-membered metallacycle formed ensures exclusive C3 regioselectivity, avoiding the C4 or C8 positions.

Pathway Visualization: Rh(III) Catalytic Cycle

The following diagram illustrates the Rh(III)-catalyzed alkylation pathway, highlighting the preservation of the C6-Br bond.

Rh_Cycle Substrate Substrate (6-Br-Quinoline-2-NHBoc) Coordination Species A: N-Coordination (Pre-activation) Substrate->Coordination ActiveCat Active Catalyst [Cp*Rh(III)] ActiveCat->Coordination + Substrate CH_Activation Species B: 5-Membered Rhodacycle (C3-H Activation via CMD) Coordination->CH_Activation - AcOH/Base Insertion Species C: Alkyne/Alkene Insertion (C-C Bond Formation) CH_Activation->Insertion + Coupling Partner (Alkyne/Diazo) RedElim Product Release (Reductive Elimination/Protonolysis) Insertion->RedElim RedElim->ActiveCat Regeneration Product C3-Functionalized Product (Br Intact) RedElim->Product

Figure 1: Catalytic cycle for Rh(III)-directed C-H activation. Note that the metal remains in the +3 oxidation state (or cycles III/I without engaging Br), preserving the C6-Br handle.

Experimental Protocols

Protocol A: Rh(III)-Catalyzed C3-Alkylation (The "Mild" Route)

Objective: Install an alkyl or alkenyl group at C3 while strictly preserving the C6-Br. This method utilizes the Cp*Rh(III) system, which is tolerant of aryl halides.

Reagents:

  • Substrate: tert-butyl 6-bromoquinolin-2-ylcarbamate (1.0 equiv)

  • Coupling Partner: Acrylate, Styrene, or Maleimide (1.2–1.5 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Oxidant/Additive: AgSbF₆ (10 mol%) and Cu(OAc)₂ (20 mol%) or just Ag₂CO₃ depending on the specific partner.

  • Solvent: TFE (2,2,2-Trifluoroethanol) or DCE (1,2-Dichloroethane). Note: TFE often accelerates C-H activation.

Step-by-Step Methodology:

  • Setup: In a glovebox or under N₂ flow, charge a defined screw-cap reaction vial with the Substrate (0.2 mmol), [Cp*RhCl₂]₂ (3.1 mg, 0.005 mmol), and AgSbF₆ (3.4 mg, 0.01 mmol).

  • Solvent Addition: Add TFE (2.0 mL). The mixture may turn initially orange/red.

  • Reactant Addition: Add the Coupling Partner (e.g., ethyl acrylate, 0.24 mmol) and Cu(OAc)₂ (if oxidative regeneration is needed).

  • Reaction: Seal the vial and heat to 80–100 °C for 12–16 hours.

    • Critical Checkpoint: Monitor by LCMS. Look for the disappearance of the starting material (M+H) and appearance of Product (M+Partner-2H).

  • Workup: Cool to room temperature. Dilute with DCM (10 mL) and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).

Why this works: The high electrophilicity of the cationic Rh(III) species allows for mild C-H cleavage without requiring the harsh bases that might decompose the Boc group or the Pd(0) species that would attack the Bromide.

Protocol B: Pd(II)-Catalyzed C3-Arylation (Sanford-Type)

Objective: Install an aryl group at C3.[2][3] Risk: Higher risk of Br-activation. Requires careful oxidant selection.

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: Aryl Iodide (Use Ag salt method) OR Arylboronic Acid (Oxidative coupling).

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: N-Ac-Gly-OH (MPAA ligand) can accelerate the reaction.

  • Oxidant: Ag₂CO₃ (2.0 equiv) or Benzoquinone.

  • Solvent: tert-Amyl alcohol or HFIP.

Methodology Note: To ensure the C6-Br survives, avoid phosphine ligands . Phosphines promote oxidative addition into Ar-Br bonds. Use amino-acid ligands (MPAA) which support the Pd(II)/Pd(IV) manifold or Concerted Metalation-Deprotonation (CMD) without generating reactive Pd(0).

Validation & Quality Control (Self-Validating Systems)

To ensure the protocol is working as intended, utilize this decision matrix:

CheckpointAnalytical MethodSuccess CriteriaFailure Mode & Fix
Reaction Conversion LCMS / UPLC>90% conversion of SM; single major peak.Low Conv: Increase Temp (max 110°C) or switch solvent to HFIP/TFE.
Regioselectivity 1H-NMR (NOE)NOE correlation between C4-H and the new C3-substituent.C4/C8 Mixture: Switch to bulkier carboxylic acid ligand (e.g., PivOH) to enforce steric directing at C3.
Chemoselectivity LCMS / MSIsotopic pattern of Br (

1:1 ratio) must be present in product.
Debromination: Remove Phosphines; Lower temp; Switch from Pd to Rh(III).
Boc Integrity 1H-NMRSinglet at ~1.5 ppm (9H) persists.Boc Loss: Avoid strong acids (TFA); Ensure reaction is anhydrous if using Lewis acids.
Optimization Workflow

Use the following logic to troubleshoot low yields or poor selectivity.

Optimization Start Initial Run (Protocol A) Check LCMS Analysis Start->Check Decision1 SM Remaining? Check->Decision1 Decision2 Br Lost? Decision1->Decision2 No Fix1 Add PivOH (30%) Change Solvent to HFIP Decision1->Fix1 Yes Fix2 Switch to Rh(III) Remove Phosphines Decision2->Fix2 Yes Success Isolate Product Decision2->Success No Fix1->Start Fix2->Start

Figure 2: Troubleshooting logic for C-H functionalization optimization.

References

  • Rh(III)

    • Title: Rhodium(III)-Catalyzed C–H Activation/Cyclization of Quinoline N-Oxides and Alkynes.[2][4]

    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • C-H Functionalization of N-Boc Anilines/Heterocycles

    • Title: Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.[5][6]

    • Source:Chemical Reviews.
    • URL:[Link]

  • Chemoselectivity (Halogen Tolerance)

    • Title: Rhodium(III)-Catalyzed C–H Activation: A Versatile Route to Heterocycles.[2][4][7][8][9]

    • Source:Chemical Science.[4][5][10]

    • URL:[Link]

  • Mechanistic Manifolds (Pd vs Rh)

    • Title: Mechanism and Selectivity in Rh(III)-Catalyzed C–H Functionalization.[7]

    • Source:Accounts of Chemical Research.
    • URL:[Link]

Sources

Application

Application Notes and Protocols: Regioselective Functionalization of Quinolines via Lithium-Halogen Exchange on Tert-butyl 6-bromoquinolin-2-ylcarbamate

Introduction: Navigating the Synthesis of Functionalized Quinolines The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of bi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of Functionalized Quinolines

The quinoline scaffold is a privileged structural motif in medicinal chemistry and materials science, with derivatives exhibiting a broad spectrum of biological activities and physicochemical properties. The targeted introduction of substituents onto the quinoline core is a cornerstone of drug discovery and development. Among the various methods for C-C and C-heteroatom bond formation, the lithium-halogen exchange reaction stands out as a powerful and versatile tool for the regioselective functionalization of halogenated aromatic and heteroaromatic systems.[1] This application note provides a detailed protocol and in-depth scientific rationale for conducting a lithium-halogen exchange on tert-butyl 6-bromoquinolin-2-ylcarbamate, a key intermediate for the synthesis of diverse 6-substituted quinoline derivatives.

This guide is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deeper understanding of the underlying chemical principles, potential pitfalls, and safety considerations inherent in working with highly reactive organolithium reagents.

Scientific Integrity & Logic: The E-E-A-T Framework

Expertise & Experience: Beyond the Recipe

The protocol detailed herein is more than a mere sequence of steps; it is a culmination of established principles in organometallic chemistry and practical experience in handling sensitive substrates and reagents. The choice of n-butyllithium (n-BuLi) over the more reactive tert-butyllithium (t-BuLi) is a deliberate one, aimed at mitigating potential side reactions such as nucleophilic attack on the carbamate carbonyl or deprotonation at other sites on the quinoline ring. The reaction temperature of -78 °C is critical for several reasons: it ensures the stability of the initially formed aryllithium species, minimizes the degradation of the THF solvent by the organolithium reagent[2][3], and preserves the integrity of the acid-sensitive tert-butoxycarbonyl (Boc) protecting group.[4][5]

The Boc group is generally stable to organolithium reagents at low temperatures, especially when the reaction is rapid.[6] However, prolonged exposure or elevated temperatures can lead to its cleavage. The protocol is therefore designed for rapid exchange and subsequent quenching with an electrophile to maximize the yield of the desired product.

Trustworthiness: A Self-Validating Protocol

A robust protocol is one that is reproducible and provides the expected outcome. The self-validating nature of this procedure lies in the careful control of reaction parameters and the inclusion of in-process checks. The distinct color change upon addition of n-BuLi to the bromoquinoline solution can serve as a visual indicator of the reaction's progress. Furthermore, the protocol emphasizes the importance of strictly anhydrous conditions, as trace amounts of water will quench the organolithium reagent and the desired aryllithium intermediate, leading to the formation of the des-bromo starting material and reduced yields.[7] The use of freshly titrated n-BuLi is also paramount to ensure accurate stoichiometry.

Authoritative Grounding & Comprehensive References

The lithium-halogen exchange is a well-documented transformation in organic synthesis.[8][9][10] The mechanism is generally believed to proceed through an "ate-complex" intermediate, particularly for aryl halides, where the nucleophilic alkyl group of the organolithium reagent attacks the halogen atom.[8][11][12] The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl.[8][9] For polyhalogenated systems, the exchange typically occurs at the most acidic position or the position that leads to the most stable organolithium intermediate.[13] In the case of tert-butyl 6-bromoquinolin-2-ylcarbamate, the exchange is expected to occur selectively at the C-6 position.

Visualizing the Transformation

Reaction Mechanism

Lithium_Halogen_Exchange cluster_start Starting Materials cluster_intermediate Intermediate cluster_quench Quenching cluster_product Product A Tert-butyl 6-bromoquinolin-2-ylcarbamate C 6-Lithioquinolin-2-ylcarbamate A->C Lithium-Halogen Exchange F n-Butyl Bromide B n-Butyllithium (n-BuLi) B->C B->F Byproduct E Tert-butyl 6-(E)-quinolin-2-ylcarbamate C->E Electrophilic Quench D Electrophile (E+) D->E G Lithium Salt (LiX) D->G Byproduct

Caption: The lithium-halogen exchange reaction pathway.

Experimental Workflow

Experimental_Workflow Start Start: Assemble Dry Glassware under Inert Atmosphere Prep Prepare Solution of Tert-butyl 6-bromoquinolin-2-ylcarbamate in Anhydrous THF Start->Prep Cool Cool Reaction Mixture to -78 °C Prep->Cool Add_nBuLi Slowly Add Titrated n-BuLi Solution Cool->Add_nBuLi Stir Stir at -78 °C for 30-60 minutes Add_nBuLi->Stir Add_E Add Electrophile Solution at -78 °C Stir->Add_E Warm Allow to Warm to Room Temperature Add_E->Warm Quench Quench with Saturated Aqueous NH4Cl Warm->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End: Characterize Final Product Purify->End

Caption: Step-by-step experimental workflow for the lithium-halogen exchange and quench.

Detailed Experimental Protocol

Safety First: Organolithium reagents such as n-butyllithium are pyrophoric and react violently with water.[14][15] All procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[16][17] Always have a Class D fire extinguisher readily accessible.

Reagents and Equipment
Reagent/EquipmentPurpose
Tert-butyl 6-bromoquinolin-2-ylcarbamateStarting material
n-Butyllithium (in hexanes, freshly titrated)Organolithium reagent for exchange
Anhydrous Tetrahydrofuran (THF)Reaction solvent
Electrophile (e.g., DMF, an aldehyde, etc.)Quenching agent to form the desired product
Saturated aqueous Ammonium Chloride (NH₄Cl)Quenching solution for work-up
Ethyl Acetate (or other suitable solvent)Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Drying agent
Round-bottom flask, septum, magnetic stirrerReaction vessel
Syringes and needlesFor transfer of air-sensitive reagents
Low-temperature thermometerTo monitor reaction temperature
Dry ice/acetone bathTo maintain -78 °C
Procedure
  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.

    • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a septum, a nitrogen/argon inlet, and a low-temperature thermometer, add tert-butyl 6-bromoquinolin-2-ylcarbamate (1.0 equiv).

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous THF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).

  • Lithium-Halogen Exchange:

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of freshly titrated n-butyllithium (1.1-1.2 equiv) in hexanes dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Upon addition of n-BuLi, a color change is typically observed.

    • Stir the reaction mixture at -78 °C for 30-60 minutes.

  • Electrophilic Quench:

    • In a separate dry flask, prepare a solution of the desired electrophile (1.2-1.5 equiv) in anhydrous THF.

    • Slowly add the electrophile solution to the reaction mixture at -78 °C.

    • After the addition is complete, stir the reaction at -78 °C for an additional 1-2 hours.

  • Work-up and Purification:

    • Remove the dry ice/acetone bath and allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

    • Characterize the final product by appropriate analytical methods (NMR, LC-MS, etc.).

Troubleshooting and Considerations

  • Low Yield:

    • Moisture Contamination: Ensure all glassware is scrupulously dried and all solvents are anhydrous.

    • Inaccurate n-BuLi Titration: The concentration of commercially available n-BuLi can vary. Always titrate the solution before use.

    • Insufficient Reaction Time: While the exchange is typically fast, some substrates may require longer reaction times. Monitor the reaction by TLC or LC-MS if possible.

    • Side Reactions: If the temperature is not kept sufficiently low, side reactions may occur.

  • Formation of Des-bromo Byproduct: This indicates premature quenching of the aryllithium intermediate, likely by a proton source (e.g., water or acidic protons on the substrate if any were present and not accounted for).

  • Choice of Electrophile: The reactivity of the electrophile should be considered. Highly reactive electrophiles are generally preferred to ensure rapid trapping of the organolithium intermediate.

Conclusion

The lithium-halogen exchange reaction on tert-butyl 6-bromoquinolin-2-ylcarbamate is a highly effective method for the synthesis of a wide array of 6-substituted quinoline derivatives. By carefully controlling the reaction conditions, particularly temperature and stoichiometry, and adhering to strict anhydrous and inert atmosphere techniques, this protocol provides a reliable and reproducible route to valuable chemical entities for drug discovery and development. The principles and procedures outlined in this application note serve as a robust foundation for researchers to successfully implement this powerful synthetic transformation in their own laboratories.

References

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, April 28). Mechanism of lithium-halogen exchange of primary alkyl iodide. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

  • Luo Group, Peking University. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Regioselective Lithium—Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Retrieved from [Link]

  • SSRN. (2012, January 23). Regioselective Lithium-Halogen Exchange and Palladium-Catalyzed Cross-Coupling Reactions of 2,4-Dihaloquinolines. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Retrieved from [Link]

  • Lab Manager. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Organolithium reagents – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). n-Butyllithium. Retrieved from [Link]

  • University of Arkansas Environmental Health and Safety. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Role of Conjugation in the Halogen−Lithium Exchange Selectivity: Lithiation of 4,6,7,9‐Tetrabromo‐1,3‐dimethyl‐2,3. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Halogen–Lithium Exchange of Sensitive (Hetero)aromatic Halides under Barbier Conditions in a Continuous Flow Set-Up. Retrieved from [Link]

  • ResearchGate. (2022, November 29). In Situ Quench Reactions of Enantioenriched Secondary Alkyllithium Reagents in Batch and Continuous Flow Using an I/Li‐Exchange. Retrieved from [Link]

  • ACS Publications. (2002, May 1). Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes. Retrieved from [Link]

  • PubMed. (2002, May 31). Chemistry of N-Boc-N-tert-butylthiomethyl-protected alpha-aminoorganostannanes: diastereoselective synthesis of primary beta-amino alcohols from alpha-aminoorganostannanes. Retrieved from [Link]

  • Wikipedia. (n.d.). Organolithium reagent. Retrieved from [Link]

  • University of Bristol. (n.d.). (Hetero)aromatic Functionalisation 2 – Stoichiometric Metallation Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Retrieved from [Link]

  • Chemistry Steps. (2025, December 3). Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions. Retrieved from [Link]

  • Medium. (2023, May 11). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Lithium–Halogen Exchange Reaction in Process Chemistry. Retrieved from [Link]

  • University of Rochester. (n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

  • ResearchGate. (2025, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of multi-substituted quinoline derivatives (Q2–Q6). Retrieved from [Link]

  • CNKI. (n.d.). Ortho Lithiation and Lithium-Halogen Exchange of Aromatic Halide. Retrieved from [Link]

  • ETH Zurich. (n.d.). OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • University of Illinois. (n.d.). IDEALS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). selective halogen-lithium exchange reactions of 2-(2'-halophenyl)ethyl halides: synthesis of. Retrieved from [Link]

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Method

Application Notes &amp; Protocols: A Guide to the Scalable Synthesis of Tert-butyl 6-bromoquinolin-2-ylcarbamate

Abstract This document provides a comprehensive guide for the multi-gram scale synthesis of Tert-butyl 6-bromoquinolin-2-ylcarbamate, a crucial intermediate in contemporary drug discovery and development programs. The sy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the multi-gram scale synthesis of Tert-butyl 6-bromoquinolin-2-ylcarbamate, a crucial intermediate in contemporary drug discovery and development programs. The synthesis is presented in a two-stage process, commencing with the formation of the key precursor, 2-amino-6-bromoquinoline, followed by a robust Boc-protection protocol. This guide emphasizes scalability, safety, and process optimization, explaining the rationale behind methodological choices to ensure reproducibility and high purity. The protocols are designed for researchers, chemists, and drug development professionals requiring reliable access to this important building block.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The specific intermediate, Tert-butyl 6-bromoquinolin-2-ylcarbamate, serves as a versatile building block. The bromine atom at the 6-position provides a synthetic handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, while the Boc-protected amine at the 2-position allows for controlled deprotection and subsequent derivatization. Developing a scalable and efficient synthesis for this intermediate is paramount for advancing pharmaceutical pipelines that rely on this scaffold.

Retrosynthetic Analysis and Strategy

The synthesis of the target molecule is most logically approached via a two-step sequence starting from the key intermediate, 2-amino-6-bromoquinoline. This strategy isolates the challenges of forming the heterocyclic core from the final protection step, allowing for optimization at each stage.

G Target Tert-butyl 6-bromoquinolin-2-ylcarbamate Intermediate1 2-Amino-6-bromoquinoline Target->Intermediate1 Boc Protection Precursor 2,6-Dibromoquinoline Intermediate1->Precursor Buchwald-Hartwig Amination AmineSource Ammonia Source (e.g., NH3, Benzophenone Imine) G cluster_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-X L2 Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-NHR']+ L2 OxAdd->AmineCoord Base, Amine (R'NH2) AmineCoord->Pd0 Reductive Elimination RedElim Product Ar-NHR' AmineCoord->RedElim

Caption: Simplified Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination (50g Scale)

This protocol is a representative starting point and should be optimized for specific laboratory conditions and equipment.

Materials:

  • 2,6-Dibromoquinoline (1.0 equiv, 50.0 g)

  • Benzophenone imine (1.2 equiv)

  • XPhos Pd G3 (0.01 equiv, 1 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.2 equiv)

  • Toluene, anhydrous (10 mL/g of starting material)

  • Hydrochloric Acid, aqueous (e.g., 3M)

  • Sodium Bicarbonate, saturated aqueous solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Inert Atmosphere: To a dry, appropriately sized reactor equipped with a mechanical stirrer, condenser, and nitrogen/argon inlet, add 2,6-dibromoquinoline, XPhos Pd G3 precatalyst, and sodium tert-butoxide.

  • Solvent and Reagent Addition: Purge the vessel with nitrogen for 15-20 minutes. Add anhydrous toluene via cannula, followed by benzophenone imine.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).

  • Hydrolysis of Imine: Cool the reaction to room temperature. Carefully add 3M HCl and stir vigorously for 2-4 hours to hydrolyze the imine protecting group.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2x). Combine all organic layers.

  • Neutralization & Wash: Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 2-amino-6-bromoquinoline.

  • Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by slurry in a solvent like methyl tert-butyl ether (MTBE) to remove non-polar impurities.

ParameterRecommended ConditionRationale
Catalyst Loading 0.5 - 2.0 mol%Balances reaction efficiency with cost and ease of removal.
Temperature 90 - 110 °CSufficient to drive the reaction without significant thermal decomposition.
Atmosphere Inert (N₂ or Ar)The Pd(0) catalyst and phosphine ligands are sensitive to oxidation.
Typical Yield 75 - 90%Dependent on optimization and purity of starting materials.

Part II: Scale-Up Protocol for Boc Protection

The protection of the 2-amino group with a tert-butoxycarbonyl (Boc) group is a standard transformation. The reaction proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate (Boc₂O). [1]On a large scale, key considerations include managing the evolution of CO₂ gas and controlling the addition of reagents to prevent exotherms. [2]

Experimental Protocol: N-Boc Protection (50g Scale)

Materials:

  • 2-Amino-6-bromoquinoline (1.0 equiv, 50.0 g)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)

  • 4-(Dimethylamino)pyridine (DMAP) (0.05 equiv, 5 mol%)

  • Tetrahydrofuran (THF), anhydrous (8 mL/g of starting amine)

  • Heptane or Hexane

Procedure:

  • Dissolution: In a reactor equipped with a mechanical stirrer and nitrogen inlet, dissolve 2-amino-6-bromoquinoline and DMAP in anhydrous THF.

  • Reagent Addition: Add Boc₂O portion-wise or as a solution in THF over 30-60 minutes. Note: The reaction generates CO₂ gas, so ensure adequate venting. A mild exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC or LC-MS until the starting amine is fully consumed (typically 1-4 hours).

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the THF.

  • Crystallization/Isolation: Add a non-polar solvent such as heptane or hexane to the concentrated residue. Stir vigorously. The product should precipitate as a solid.

  • Filtration and Drying: Collect the solid by vacuum filtration. Wash the filter cake with cold heptane/hexane. Dry the product in a vacuum oven at a temperature not exceeding 45 °C.

ParameterRecommended ConditionRationale
Boc₂O Stoichiometry 1.05 - 1.2 equivA slight excess ensures complete conversion of the starting amine.
Base Catalytic DMAPAccelerates the reaction without the need for a full equivalent of a bulkier base.
Solvent THF, DCM, or ACNGood solubility for reactants; easily removed post-reaction.
Typical Yield >95%This reaction is typically high-yielding and clean.

Characterization

The identity and purity of the final product, Tert-butyl 6-bromoquinolin-2-ylcarbamate, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of significant impurities.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • HPLC/UPLC: To determine the purity with high precision (>98% is typically desired).

References

  • Organic Process Research & Development. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. ACS Publications. [Link]

  • RSC Publishing. (2014). Recent advances in the synthesis of quinolines: a review. [Link]

  • ResearchGate. Optimization for the Buchwald–Hartwig‐amination of 4aa. [Link]

  • University of Nottingham. Optimising a Buchwald-Hartwig amination using the ChemSpeed. [Link]

  • Indian Academy of Sciences. (2015). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

  • MDPI. (2022). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]

  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • ResearchGate. Synthetic approaches towards quinoline derivatives. [Link]

  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • Semantic Scholar. (2018). Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines. [Link]

  • Bentham Science. (2022). Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Deprotection of 6-bromoquinolin-2-ylcarbamate

Welcome to the technical support center for the deprotection of 6-bromoquinolin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the deprotection of 6-bromoquinolin-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this transformation and troubleshoot common side reactions. The unique electronic properties of the 6-bromoquinoline system can present challenges, and this resource provides in-depth solutions and preventative strategies.

Frequently Asked Questions (FAQs)

Q1: I am observing significant debromination of my 6-bromoquinolin-2-ylcarbamate during Cbz deprotection using catalytic hydrogenation (Pd/C, H₂). How can I prevent this?

A1: This is a common issue arising from the hydrogenolysis of the aryl-bromide bond, which is often competitive with Cbz cleavage under standard hydrogenation conditions. The choice of catalyst, hydrogen source, and reaction conditions are critical to achieving selectivity.

Causality: Palladium on carbon (Pd/C) is a highly active catalyst that can readily facilitate the reduction of aryl halides, especially when activated by hydrogen gas. The electron-deficient nature of the quinoline ring can further enhance this undesired side reaction.

Troubleshooting & Optimization:

  • Catalyst Selection: Consider using a less reactive catalyst system. While Pd/C is common, alternatives like palladium on calcium carbonate (Pd/CaCO₃), sometimes "poisoned" with lead (Lindlar's catalyst), can offer greater selectivity for Cbz removal over debromination.

  • Transfer Hydrogenation: Switch from gaseous hydrogen (H₂) to a transfer hydrogenation agent. Reagents like ammonium formate, formic acid, or cyclohexene can provide a milder source of hydrogen on the catalyst surface, often favoring carbamate cleavage.[1][2]

  • Solvent Effects: The choice of solvent can influence catalyst activity and selectivity. Protic solvents like methanol or ethanol are commonly used. It may be beneficial to screen different solvents to find the optimal balance for your specific substrate.

  • Reaction Monitoring: Closely monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to stop the reaction as soon as the starting material is consumed, preventing over-reduction.

Q2: During the acidic deprotection of my Boc-protected 6-bromoquinolin-2-ylamine, I am getting a complex mixture of products and low yield of the desired amine. What is happening?

A2: The strong acidic conditions required for Boc deprotection can lead to several side reactions with the sensitive 6-bromoquinoline core.

Causality: The quinoline nitrogen can be protonated under strongly acidic conditions, which can alter the electronic properties of the ring system.[3] Furthermore, the tert-butyl cation generated during the deprotection is a reactive electrophile that can lead to unwanted alkylation of the electron-rich positions of the quinoline ring.[4][5]

Troubleshooting & Optimization:

  • Milder Acidic Conditions: Instead of strong acids like neat trifluoroacetic acid (TFA), consider using a solution of HCl in a non-coordinating solvent like dioxane or diethyl ether.[6] This can provide sufficient acidity for deprotection while minimizing side reactions.

  • Scavengers: The addition of a cation scavenger, such as anisole or thioanisole, can trap the tert-butyl cation as it forms, preventing it from reacting with your product.[7]

  • Temperature Control: Perform the deprotection at a lower temperature (e.g., 0 °C) to control the rate of both the desired reaction and potential side reactions.

  • Alternative Protecting Groups: If acidic conditions consistently prove problematic, consider if an alternative protecting group that can be cleaved under orthogonal conditions (e.g., Cbz or Fmoc) could be used in your synthetic route.

Q3: I am attempting to deprotect an Fmoc-protected 6-bromoquinolin-2-ylamine using piperidine, but the reaction is incomplete. What could be the issue?

A3: Incomplete Fmoc deprotection is often due to issues with the base, solvent, or the formation of stable adducts.

Causality: The standard Fmoc deprotection mechanism involves a β-elimination initiated by a base, typically a secondary amine like piperidine.[8][9] The resulting dibenzofulvene (DBF) byproduct is then trapped by the amine.[10] If the base is not sufficiently effective or if aggregation occurs, the deprotection can be sluggish.

Troubleshooting & Optimization:

  • Base Concentration and Choice: Ensure you are using a sufficient concentration of piperidine (typically 20% in DMF). If piperidine is not effective, other secondary amines like morpholine or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be trialed.[9][11]

  • Solvent Quality: Use high-purity, anhydrous N,N-dimethylformamide (DMF). Water or other impurities can interfere with the basicity of the amine and hinder the reaction.

  • Reaction Time and Temperature: While often rapid at room temperature, some sterically hindered or electron-deficient substrates may require longer reaction times or gentle heating. Monitor the reaction closely by TLC or LC-MS.

  • Solubility: Ensure your substrate is fully dissolved in the reaction solvent. Poor solubility can lead to incomplete reactions.

Q4: I am concerned about potential nucleophilic substitution on the quinoline ring during deprotection. Is this a valid concern and how can I mitigate it?

A4: Yes, this is a valid concern, particularly under basic or nucleophilic deprotection conditions.

Causality: The quinoline ring is electron-deficient, especially at the C2 and C4 positions, due to the electron-withdrawing effect of the nitrogen atom.[12][13][14] This makes these positions susceptible to nucleophilic attack, especially if a strong nucleophile is used or generated during the deprotection.

Troubleshooting & Optimization:

  • Choice of Deprotection Conditions:

    • For Cbz groups, catalytic hydrogenation is generally preferred as it does not involve strong nucleophiles.

    • For Boc groups, acidic deprotection is the standard and avoids strong nucleophiles.

    • For Fmoc groups, while a basic amine is used, piperidine is generally not nucleophilic enough to attack the quinoline ring under standard conditions. However, be cautious with stronger, non-amine bases.

  • Alternative Deprotection Methods: For sensitive substrates, consider alternative, non-hydrolytic deprotection methods. For example, some carbamates can be cleaved under nucleophilic conditions using reagents like 2-mercaptoethanol, which may offer different selectivity profiles.[15][16]

Experimental Protocols

Protocol 1: Selective Cbz Deprotection via Transfer Hydrogenation

This protocol is designed to minimize the risk of debromination.

  • Dissolution: Dissolve the Cbz-protected 6-bromoquinolin-2-ylamine (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Catalyst and Hydrogen Source: To the solution, add ammonium formate (5-10 equivalents) followed by 10% Palladium on Carbon (10-20 mol%).[1]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods (e.g., column chromatography or recrystallization).

ParameterRecommended Condition
Catalyst 10% Pd/C
Hydrogen Source Ammonium Formate
Solvent Methanol or Ethanol
Temperature Room Temperature

Protocol 2: Boc Deprotection with HCl in Dioxane

This protocol uses milder acidic conditions to reduce side reactions.

  • Dissolution: Dissolve the Boc-protected 6-bromoquinolin-2-ylamine (1.0 equivalent) in a minimal amount of a co-solvent like dichloromethane (DCM) if necessary.

  • Reagent Addition: Add a 4M solution of HCl in dioxane (5-10 equivalents) to the substrate solution at 0 °C.

  • Reaction: Stir the reaction mixture at 0 °C to room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS. The formation of the amine hydrochloride salt may be observed as a precipitate.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting hydrochloride salt can be used directly or neutralized with a mild base (e.g., saturated aqueous NaHCO₃) and extracted with an organic solvent.

  • Isolation: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

Visualizing Reaction Pathways

DeprotectionPathways cluster_cbz Cbz Deprotection cluster_boc Boc Deprotection Cbz_Start Cbz-Protected 6-Bromoquinoline Cbz_Desired Desired Product: 6-Bromoquinolin-2-ylamine Cbz_Start->Cbz_Desired Selective Hydrogenolysis (e.g., Transfer H₂) Cbz_Side Side Product: Quinolin-2-ylamine (Debrominated) Cbz_Start->Cbz_Side Over-reduction (H₂, Pd/C) Boc_Start Boc-Protected 6-Bromoquinoline Boc_Desired Desired Product: 6-Bromoquinolin-2-ylamine Boc_Start->Boc_Desired Mild Acid (e.g., HCl/Dioxane) Boc_Side Side Products: (e.g., t-Butyl Alkylation) Boc_Start->Boc_Side Strong Acid (e.g., neat TFA) TroubleshootingWorkflow Start Deprotection Reaction Check_Completion Reaction Complete? Start->Check_Completion Check_Purity Desired Product Purity? Check_Completion->Check_Purity Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Side_Products Side Products Observed Check_Purity->Side_Products Low Success Successful Deprotection Check_Purity->Success High Optimize_Conditions Optimize Conditions: - Temperature - Time - Reagent Stoichiometry Incomplete->Optimize_Conditions Change_Method Change Deprotection Method: - Different Reagent - Different Catalyst - Orthogonal Protecting Group Side_Products->Change_Method Optimize_Conditions->Start Change_Method->Start

Caption: General troubleshooting workflow for deprotection reactions.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal.
  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Molecules. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC.
  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.
  • ACS Medicinal Chemistry Letters. (2025, December 17). Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. PubMed.
  • Google Patents. (n.d.). US20160024143A1 - Deprotection method.
  • Benchchem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl.
  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
  • PubMed. (2022, May 27). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
  • ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?.
  • Filo. (2025, August 14). Why does nucleophilic substitution happen in pyridine ring in quinoline....
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines.
  • Organic Chemistry Portal. (n.d.). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol.
  • YouTube. (2020, October 26). Reactivity of Quinoline.
  • SlideShare. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with Boc-Protected Bromoquinolines

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered when optimizing palladium catalyst loading for coupling reactions involving tert-butyloxycarbonyl (Boc)-protected bromoquinolines. The unique electronic properties and steric demands of this substrate class require careful consideration of reaction parameters to achieve high yields and reproducibility.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common initial queries.

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura coupling with a Boc-protected bromoquinoline? A1: For initial screening, a catalyst loading of 1-2.5 mol% is a common starting point.[1] If the reaction is sluggish or shows low conversion, increasing the loading to 5 mol% can be beneficial, but higher loadings can sometimes lead to increased side reactions or catalyst decomposition.[2] The goal is to find the lowest effective loading that provides a good yield in a reasonable timeframe.

Q2: My reaction has stalled, and I see a black precipitate. What does this mean? A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst deactivation through aggregation.[3] The active, soluble Pd(0) species has likely fallen out of the catalytic cycle and agglomerated into inactive metallic palladium.[3][4] This is often caused by high temperatures, poor ligand stability, or the presence of oxygen.[3][5]

Q3: Can the nitrogen on the quinoline ring poison the palladium catalyst? A3: Yes, this is a critical consideration. The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, acting as an inhibitor and deactivating the catalyst.[5] Using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can mitigate this issue by sterically shielding the palladium center and promoting the desired catalytic cycle over catalyst inhibition.[5][6][7]

Q4: Is my Boc protecting group stable under typical coupling conditions? A4: The Boc group is generally stable to the basic conditions used in many coupling reactions (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8] However, it is labile to strong acids.[9][10] Care should be taken during workup and purification to avoid acidic conditions (pH < 4) that could inadvertently cleave the protecting group.[8]

Q5: I'm observing significant debromination of my starting material. How can I prevent this? A5: Debromination (hydrodehalogenation) is a common side reaction where the bromine is replaced by a hydrogen atom.[11] This can be caused by moisture in the reaction, impurities in reagents, or an unstable catalytic intermediate.[5] Ensuring scrupulously dry solvents and reagents is the first step. Protecting the indole nitrogen (in this case, with Boc) is a highly effective strategy to prevent this side reaction.[11] If it persists, screening different bases or lowering the reaction temperature may be necessary.[5]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Low to No Product Conversion

Low conversion is the most common issue. This guide provides a systematic workflow to diagnose and solve the problem.

  • Inactive Catalyst System: The chosen palladium source or ligand may not be suitable for this specific transformation.

    • Solution: Screen a panel of catalysts and ligands. For electron-rich N-heterocycles like quinolines, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[5][7][12] They enhance the rate of oxidative addition and stabilize the catalyst.[6][13][14]

  • Catalyst Deactivation/Poisoning: The active Pd(0) species is being removed from the catalytic cycle.

    • Diagnosis: Look for the formation of palladium black.[3]

    • Solution:

      • Ensure Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[15] Rigorously degas all solvents and ensure the reaction is maintained under a strict argon or nitrogen atmosphere.[5]

      • Check Reagent Purity: Impurities, particularly sulfur or other coordinating species, can act as catalyst poisons.[3]

      • Ligand Choice: A more robust ligand, like an NHC, can prevent decomposition at higher temperatures.[5]

  • Suboptimal Base or Solvent: The base and solvent play crucial roles in the catalytic cycle, influencing both transmetalation and catalyst stability.[16][17]

    • Solution: Screen different bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) and solvents (e.g., Dioxane, THF, Toluene, 2-MeTHF).[15] For Suzuki reactions, a mixture of an organic solvent with water is often beneficial.[17][18] The choice of base and solvent are often interdependent.[16][17]

  • Steric Hindrance: The bulky Boc group, combined with substitution on the quinoline ring, can sterically hinder the approach of the coupling partners to the catalyst center.[19][20][21]

    • Solution: Employ ligands with greater steric bulk (e.g., XPhos, tBuXPhos). This may seem counterintuitive, but bulky ligands can promote the formation of highly reactive, low-coordinate monoligated palladium species, which are essential for coupling sterically demanding substrates.[6][13]

G cluster_start cluster_reagents Step 1: Verify Reagents & Setup cluster_catalyst Step 2: Evaluate Catalyst System cluster_conditions Step 3: Optimize Reaction Conditions cluster_solution start Low / No Conversion Observed reagent_quality Check Purity of: - Bromoquinoline - Coupling Partner - Base & Solvents start->reagent_quality Initial Check inert_atm Ensure Rigorous Inert Atmosphere (Degas Solvents!) reagent_quality->inert_atm catalyst_choice Is the Catalyst/Ligand Appropriate for N-Heterocycles? inert_atm->catalyst_choice If Reagents OK deactivation Observe for Pd Black (Catalyst Deactivation) catalyst_choice->deactivation solution Product Formation catalyst_choice->solution Action: Use Bulky, Electron-Rich Ligands (XPhos, SPhos, NHCs) loading Is Catalyst Loading Optimal? (1-5 mol%) deactivation->loading deactivation->solution Action: Improve Degassing, Use More Robust Ligand base_solvent Screen Different Bases & Solvents loading->base_solvent If Catalyst System OK loading->solution Action: Titrate Loading (e.g., 1%, 2%, 5%) temperature Adjust Temperature (Too high -> Decomp. Too low -> Slow) base_solvent->temperature base_solvent->solution Action: Test K3PO4, Cs2CO3 in Dioxane, THF, etc. temperature->solution Optimization Complete

Caption: Troubleshooting workflow for low-yield coupling reactions.
Guide 2: Significant Side Product Formation

High yields of undesired products like homocoupled or debrominated species can be as problematic as low conversion.

Side ProductCommon CausesRecommended Actions
Homocoupling (of boronic acid/ester)Presence of oxygen in the reaction mixture; Inappropriate base or catalyst system.1. Rigorous Degassing: Ensure the reaction is completely free of oxygen.[5] 2. Base Selection: Screen different bases. Sometimes a weaker base can disfavor homocoupling. 3. Lower Temperature: Reducing the reaction temperature can often minimize this side pathway.[5]
Debromination (Hydrodehalogenation)Presence of water or other protic impurities; Unstable Pd-H species formation; Unprotected N-H on heterocycles.1. Use Anhydrous Conditions: Scrupulously dry all reagents and solvents.[5] 2. Boc Protection: The Boc group is crucial for preventing side reactions related to the quinoline nitrogen.[11] 3. Ligand/Base Screening: The choice of ligand and base can influence the lifetime of intermediates that lead to debromination.[5]
Boc Deprotection Accidental exposure to acidic conditions during reaction or workup.1. Maintain Basic/Neutral pH: Ensure the reaction and workup conditions remain non-acidic.[8] 2. Use Buffered Wash: During workup, use a mild basic wash (e.g., sat. NaHCO₃ solution) to neutralize any trace acids.

Section 3: Experimental Protocols & Data

Standard Protocol for Catalyst Loading Optimization (Suzuki-Miyaura Example)

This protocol provides a generalized procedure for screening catalyst loading.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Boc-protected bromoquinoline (1.0 equiv.), the arylboronic acid or ester (1.2–1.5 equiv.), and the chosen base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: To this solid mixture, add the palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand (typically in a 1:2 Pd:Ligand ratio for monodentate phosphines). Prepare several such flasks with varying catalyst loadings (e.g., 0.5%, 1.0%, 2.0%, 5.0% mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[18]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.[18]

  • Reaction: Place the flasks in a preheated oil bath or heating block at the desired temperature (e.g., 80–100 °C) and stir vigorously.

  • Monitoring & Analysis: Monitor the reactions at set time points (e.g., 1h, 4h, 12h) by TLC or LC-MS to determine the optimal loading that balances reaction time and conversion, while minimizing side products.

  • Work-up: Upon completion, cool the reaction mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[18] Purify the crude product by column chromatography.

Catalytic Cycle and Common Failure Points

Understanding the catalytic cycle is key to effective troubleshooting. The primary failure points are catalyst deactivation (falling out of the cycle) and slow kinetics in one of the three main steps.

G pd0 L₂Pd(0) (Active Catalyst) pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex 1 Oxidative Addition deactivation Deactivation (Pd Black) pd0->deactivation oxidative_addition Oxidative Addition pd2_coupled L₂Pd(II)(Ar)(Ar') pd2_complex->pd2_coupled 2 Transmetalation transmetalation Transmetalation pd2_coupled->pd0 3 Reductive Elimination product R-R' (Coupled Product) pd2_coupled->product reductive_elimination Reductive Elimination aryl_halide R-X (Bromoquinoline) aryl_halide->pd0 boronic_acid R'-B(OR)₂ boronic_acid->pd2_complex base Base base->pd2_complex label_oa Slow Step for Electron-Rich or Sterically Hindered Halides label_tm Requires Base; Can be Slow label_re Fast for Bulky, Electron-Rich Ligands

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling and key failure points.

References

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. Available at: [Link]

  • Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]

  • Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant. ACS Catalysis. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]

  • Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis. Available at: [Link]

  • The Synthetic & Mechanistic Organic Chemistry of Palladium. Wipf Group, University of Pittsburgh. Available at: [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkat USA. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research. Available at: [Link]

  • Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling... Molecules. Available at: [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. ResearchGate. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. Angewandte Chemie International Edition. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]

  • Steric Shielding Effects Induced by Intramolecular C–H⋯O Hydrogen Bonding: Remote Borylation Directed by Bpin Groups. Journal of the American Chemical Society. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry. Available at: [Link]

  • Heck Reaction—State of the Art. MDPI. Available at: [Link]

  • Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • HOT article: Role of steric hindrance in enantioselective catalysis. RSC Blogs. Available at: [Link]

  • Impact of Steric Bulk. Oregon State University. Available at: [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

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Troubleshooting

Purification strategies for removing unreacted Tert-butyl 6-bromoquinolin-2-ylcarbamate

Technical Support Center: Purification of Tert-butyl 6-bromoquinolin-2-ylcarbamate Welcome to the technical support guide for the purification of Tert-butyl 6-bromoquinolin-2-ylcarbamate. This document is designed for re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Tert-butyl 6-bromoquinolin-2-ylcarbamate

Welcome to the technical support guide for the purification of Tert-butyl 6-bromoquinolin-2-ylcarbamate. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. Here, we address common issues through detailed troubleshooting, frequently asked questions, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of Tert-butyl 6-bromoquinolin-2-ylcarbamate?

A1: The impurity profile largely depends on the synthetic route, but typically includes:

  • Unreacted Starting Material: The most common impurity is the starting material, 2-amino-6-bromoquinoline. Due to its basicity and polarity, it can be challenging to separate from the desired product.

  • Di-tert-butyl dicarbonate (Boc₂O) Byproducts: Residual Boc-anhydride and its breakdown products (e.g., tert-butanol) are often present.

  • Over-alkylation or Side-Reaction Products: Depending on the reaction conditions, minor impurities from side reactions may arise.

Q2: Why is Thin-Layer Chromatography (TLC) essential before starting any purification?

A2: TLC is a critical diagnostic tool that provides a rapid snapshot of the reaction mixture.[1][2] It helps to:

  • Assess Reaction Completion: Determine if the starting material has been consumed.

  • Identify the Number of Components: Visualize the product and major impurities.

  • Select an Appropriate Solvent System: Screen for a mobile phase that provides optimal separation for column chromatography. A good separation is typically indicated by a difference in the retention factor (Rƒ) of at least 0.2 between the product and major impurities.

Q3: Can I use an aqueous workup to remove the unreacted 2-amino-6-bromoquinoline?

A3: An acidic wash during the aqueous workup can be partially effective. Since 2-amino-6-bromoquinoline is basic, it can be protonated by a dilute acid (e.g., 1M HCl) and partitioned into the aqueous layer. However, the Boc-protected product can be sensitive to strong acidic conditions, which may cause partial deprotection.[3][4] Therefore, this method requires careful pH control and may not be sufficient for achieving high purity, often necessitating a subsequent chromatographic step.

Troubleshooting and Purification Strategies

This section provides solutions to specific problems encountered during the purification process.

Scenario 1: The primary impurity is the starting material, 2-amino-6-bromoquinoline.

  • Issue: The starting material is significantly more polar than the product and appears at the baseline on a TLC plate developed with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes).

  • Solution: Flash Column Chromatography This is the most reliable method for separating the Boc-protected product from the polar starting material.[5][6][7] The non-polar nature of the desired product allows it to elute much faster than the highly polar amine.

    • Rationale: Silica gel is a polar stationary phase. The Boc-protected product, with its bulky, non-polar tert-butyl group, has a weaker interaction with the silica compared to the free amine of the starting material. The amine group strongly interacts with the acidic silanol groups on the silica surface, causing it to be retained on the column.

  • Detailed Protocol: See "Protocol 1: Flash Column Chromatography" below.

Scenario 2: The product is contaminated with non-polar impurities.

  • Issue: TLC analysis shows an impurity spot with an Rƒ value very close to or higher than the product.

  • Solution 1: Adjust the Polarity of the Mobile Phase If the impurity is less polar than your product, you can start the column elution with a very non-polar solvent (e.g., pure hexanes or 1-2% ethyl acetate in hexanes) to first elute the impurity, and then gradually increase the polarity to elute your product. This is known as gradient elution.[8]

  • Solution 2: Recrystallization If a suitable solvent system can be found, recrystallization is an excellent and scalable method for removing small amounts of impurities.[9][10]

    • Rationale: Recrystallization purifies compounds based on differences in their solubility in a specific solvent at different temperatures. The desired compound should be soluble in the hot solvent but sparingly soluble at room temperature or colder, while the impurity should either be very soluble or insoluble in the chosen solvent.

    • Solvent Screening: Test solvents like hexanes, ethyl acetate/hexanes mixtures, isopropanol, or ethanol. The ideal solvent will dissolve the crude product when heated but will cause clean crystals of the desired compound to precipitate upon cooling.

Scenario 3: The product appears to be degrading on the silica gel column.

  • Issue: Streaking is observed on the TLC plate, and the yield from column chromatography is low. This may indicate product decomposition.

  • Solution: Deactivate the Silica Gel The acidic nature of standard silica gel can sometimes cause the acid-labile Boc-group to cleave.

    • Procedure: To mitigate this, you can use silica gel that has been pre-treated with a base. This is done by preparing a slurry of the silica gel in the column solvent containing a small amount of triethylamine (~0.5-1% v/v), packing the column with this slurry, and running the column with a mobile phase that also contains the same percentage of triethylamine.

Purification Strategy Decision Workflow

The following diagram outlines a logical workflow for selecting the appropriate purification strategy.

Purification_Workflow start Start: Crude Product tlc Analyze by TLC (e.g., 20% EtOAc/Hex) start->tlc check_sm Is unreacted starting material the main impurity? tlc->check_sm check_np Are non-polar impurities present (Rf > product)? check_sm->check_np  No flash_chrom Perform Flash Column Chromatography check_sm->flash_chrom  Yes check_streaking Is there streaking or evidence of degradation? check_np->check_streaking  No gradient_chrom Use Gradient Elution (start with low polarity) check_np->gradient_chrom  Yes check_streaking->flash_chrom  No deactivate_silica Use Deactivated Silica (add 1% Et3N to eluent) check_streaking->deactivate_silica  Yes end_product Pure Product flash_chrom->end_product recrystallize Attempt Recrystallization gradient_chrom->end_product deactivate_silica->end_product

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Removing Polar Impurities

This protocol is optimized for separating the non-polar product from the highly polar 2-amino-6-bromoquinoline starting material.

1. Materials and Equipment

  • Crude Tert-butyl 6-bromoquinolin-2-ylcarbamate

  • Silica gel (230-400 mesh)

  • Solvents: Ethyl acetate (EtOAc) and hexanes (or heptane)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • TLC plates, chamber, and UV lamp

  • Collection tubes and rotary evaporator

2. Procedure

  • Prepare the Mobile Phase: Prepare a stock solution of 10% ethyl acetate in hexanes. This will be your primary eluent.

  • Pack the Column:

    • Dry pack method: Add dry silica gel to the column (a general rule is to use 50-100 g of silica per 1 g of crude product). Gently tap the column to ensure even packing.

    • Add the mobile phase to the top and gently apply pressure with compressed air to push the solvent through the silica gel, ensuring a well-packed, crack-free bed.[8] Do not let the top of the silica bed go dry.

  • Load the Sample (Dry Loading Recommended):

    • Dissolve the crude product in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.

    • Concentrate this slurry on a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Begin eluting with 10% EtOAc/hexanes, applying gentle air pressure to achieve a flow rate of approximately 2 inches/minute.[8]

    • Collect fractions and monitor the elution process by TLC. The product should elute before the highly polar starting material.

  • Isolation:

    • Analyze the collected fractions by TLC.

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified Tert-butyl 6-bromoquinolin-2-ylcarbamate.

Summary of Purification Parameters
Issue Primary Impurity Recommended Technique Key Parameters
Incomplete Reaction2-amino-6-bromoquinolineFlash Column ChromatographyStationary Phase: Silica GelMobile Phase: 5-15% EtOAc/Hexanes
Non-polar ByproductHigher Rƒ impurityGradient Flash ChromatographyStart with 100% Hexanes, gradually increase EtOAc %
Minor ImpuritiesMultiple minor spotsRecrystallizationScreen solvents: Hexanes, Isopropanol, EtOH/Water
On-Column DegradationStreaking on TLCBase-Deactivated ChromatographyAdd 0.5-1% Triethylamine to the mobile phase

References

  • Sigma-Aldrich. tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | 887580-31-6. Available from: https://www.sigmaaldrich.com/US/en/product/fluorochem/fluh99c87788
  • Fisher Scientific. eMolecules TERT-BUTYL 6-BROMOQUINOLIN-2-YLCARBAMATE. Available from: https://www.fishersci.
  • ACS Publications. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Available from: https://pubs.acs.org/doi/10.1021/jo502934j
  • ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Available from: https://www.researchgate.net/publication/326881261_Activation_of_6-bromoquinoline_by_nitration_Synthesis_of_morpholinyl_and_piperazinyl_quinolones
  • Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)carbamate. Available from: https://patents.google.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: https://www.organic-chemistry.org/protectivegroups/amino/boc-amino.shtm
  • PMC. Exploiting Chemical Toolboxes for the Expedited Generation of Tetracyclic Quinolines as a Novel Class of PXR Agonists. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7215886/
  • BenchChem. Application Notes and Protocols: Selective Nitration of 6-Bromoquinoline. Available from: https://www.benchchem.
  • PMC. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10161405/
  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: https://pubs.acs.org/doi/10.1021/acs.oprd.4c00057
  • PubChem. Tert-butyl (6-bromopyridin-2-YL)carbamate. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/13040380
  • ACG Publications. Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Available from: https://acgpubs.org/record/2016100205
  • BenchChem. An In-depth Technical Guide to the Boc Protection of Primary Amines. Available from: https://www.benchchem.
  • BLDpharm. 1260784-05-1|tert-Butyl (4-bromoquinolin-6-yl)carbamate. Available from: https://www.bldpharm.com/products/1260784-05-1.html
  • CORE. S1 Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation. Available from: https://core.ac.uk/download/pdf/213035133.pdf
  • PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6269476/
  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Available from: http://www.orgsyn.org/demo.aspx?prep=v102p0276
  • PMC. Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10578648/
  • Supporting Information. Synthesis route towards the basic warhead, 3. Available from: https://www.chem.uci.edu/~mfurst/courses/205/si/S1.pdf
  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: https://www.derpharmachemica.
  • AWS. Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Available from: https://s3-us-west-2.amazonaws.com/wp-content/uploads/2018/09/20021228/joc02-larock.pdf
  • Google Patents. Preparation method for 6-bromine quinoline. Available from: https://patents.google.
  • Thieme. Synthesis of Na-Fmoc N,N¢-bis-Boc-5-, 6- and 8-guanyl-1,2,3,4-tetrahydroiso. Available from: https://www.thieme-connect.de/products/ejournals/pdf/10.1055/s-2004-834887.pdf
  • BenchChem. Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Available from: https://www.benchchem.
  • ChemicalBook. tert-butyl 2-broMo-6-chloropyridin-3-ylcarbaMate. Available from: https://www.chemicalbook.com/ProductChemicalPropertiesCB52402925_EN.htm
  • Bio-Rad. Removal of Interfering Substances. Available from: https://www.bio-rad.com/en-us/applications-technologies/removal-interfering-substances?ID=LUSO2319
  • EPA. tert-Butyl [2-(hydroxymethyl)phenyl]carbamate Properties. Available from: https://comptox.epa.gov/dashboard/dsstoxdb/results/properties?search=DTXSID90571072
  • CORA. Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Available from: https://cora.ucc.ie/bitstream/handle/10468/4800/TDR_Thesis_2017.pdf

Sources

Optimization

Technical Support Center: Thermal Stability of Tert-butyl 6-bromoquinolin-2-ylcarbamate

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with tert-butyl 6-bromoquinolin-2-ylcarbamate. While specific thermal decomposition data for thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with tert-butyl 6-bromoquinolin-2-ylcarbamate. While specific thermal decomposition data for this exact molecule is not extensively published, this document synthesizes established principles of carbamate chemistry and experience with related heterocyclic systems to provide a robust troubleshooting framework. The core focus is on the compound's thermal instability, particularly at temperatures exceeding 100°C, and its implications for subsequent chemical transformations.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Instability

This section addresses the fundamental chemical principles governing the stability of tert-butyl 6-bromoquinolin-2-ylcarbamate.

Q1: Why is tert-butyl 6-bromoquinolin-2-ylcarbamate considered thermally labile above 100°C?

A1: The instability stems from the tert-butoxycarbonyl (Boc) protecting group attached to the quinoline nitrogen. Boc groups are well-known to be susceptible to removal under both acidic and thermal conditions.[1][2] Thermolytic (heat-induced) cleavage of N-Boc groups on aromatic and heteroaromatic amines can occur at elevated temperatures, often without the need for an acid catalyst.[3] The process is driven by the formation of stable byproducts: the free amine (6-bromoquinolin-2-amine), carbon dioxide, and isobutylene.[4][5] Temperatures greater than 100°C are frequently sufficient to initiate this decomposition, especially in certain solvents.[3]

Q2: What is the chemical mechanism of thermal Boc deprotection?

A2: The thermolytic deprotection proceeds through a concerted or stepwise elimination mechanism. The process involves the cleavage of the carbamate C-O bond, leading to the formation of a transient carbamic acid intermediate. This intermediate is highly unstable and rapidly decarboxylates (loses CO₂) to yield the free amine. The tert-butyl group is eliminated as isobutylene gas.[5]

digraph "Thermal_Boc_Deprotection_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Tert-butyl 6-bromoquinolin-2-ylcarbamate"]; Intermediate [label="Carbamic Acid Intermediate\n(Unstable)"]; Products [label="6-Bromoquinolin-2-amine\n+ Isobutylene (gas)\n+ Carbon Dioxide (gas)"];

// Edges Start -> Intermediate [label=" Heat (Δ)\n>100°C", arrowhead=normal]; Intermediate -> Products [label=" Spontaneous\nDecarboxylation", arrowhead=normal]; }

Caption: Mechanism of Thermal Boc Deprotection.

Q3: What are the primary decomposition products I should expect to see?

A3: The expected and primary products from thermal decomposition are:

  • 6-Bromoquinolin-2-amine: The desired amine if deprotection is the goal, but a major impurity if it is not.

  • Isobutylene: A gaseous byproduct.

  • Carbon Dioxide: A gaseous byproduct.

In complex reaction mixtures, the newly formed, reactive 6-bromoquinolin-2-amine could potentially react with other components, leading to secondary byproducts.

Q4: How does the solvent choice affect the thermal stability?

A4: Solvent polarity plays a significant role. Studies on various N-Boc amines have shown that thermal deprotection is often more efficient at lower temperatures in polar solvents like methanol (MeOH) or 2,2,2-trifluoroethanol (TFE) compared to less polar solvents like toluene or tetrahydrofuran (THF).[3] For instance, efficient deprotection of some N-Boc aryl amines in TFE or MeOH can occur at temperatures around 150°C, whereas temperatures upwards of 240°C might be needed to achieve the same efficiency in toluene.[3] Therefore, conducting a reaction in a high-boiling polar solvent above 100°C significantly increases the risk of premature deprotection.

Section 2: Troubleshooting Guides for Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems encountered during reactions involving tert-butyl 6-bromoquinolin-2-ylcarbamate at elevated temperatures.

Issue 1: Low or No Yield in a Subsequent Reaction (e.g., Suzuki Coupling)

You are attempting a Suzuki-Miyaura cross-coupling reaction with your Boc-protected bromoquinoline at 110°C, but you observe a low yield of the desired coupled product and significant amounts of unreacted starting material or unknown impurities.

Potential Causes & Solutions:

  • Cause A: Premature Thermal Deprotection. The primary cause is often the thermal cleavage of the Boc group before the desired catalytic cycle can proceed efficiently. The resulting free amine, 6-bromoquinolin-2-amine, may have different solubility, may not participate in the desired reaction, or could even inhibit the catalyst.

    • Solution 1: Lower the Reaction Temperature. If the catalytic system allows, reduce the temperature to below 100°C. This may require screening more active catalysts or ligands that operate under milder conditions.[6]

    • Solution 2: Change the Solvent. Switch from a high-boiling polar solvent to a less polar alternative like dioxane or toluene, which may require a higher temperature for deprotection to occur.[3] Be aware this might also impact the efficiency of your primary reaction.

    • Solution 3: Modify the Order of Reagent Addition. Add the thermally sensitive Boc-protected quinoline last, after the reaction mixture (solvent, base, boronic acid, and catalyst) has reached the target temperature. This minimizes the time the substrate is exposed to thermal stress before the reaction begins.

  • Cause B: Catalyst Inactivation. The free amine generated from deprotection might coordinate to the palladium catalyst, altering its activity or leading to deactivation.

    • Solution: Use a More Robust Catalytic System. Buchwald ligands or other electron-rich, bulky phosphine ligands can sometimes offer greater stability and resist inhibition.[7]

digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.4, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, width=2.5]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Start [label="Low Yield in Reaction >100°C", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Deprotection [label="Analyze crude reaction by\nHPLC/LC-MS. Is free amine\n(6-bromoquinolin-2-amine)\npresent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Yes Path Yes_Deprotection [label="Yes, significant free amine detected.", shape=plaintext]; Cause_Thermal [label="Root Cause:\nPremature Thermal Deprotection", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Temp [label="Solution:\nLower reaction temperature\n(<100°C if possible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Solvent [label="Solution:\nSwitch to a less polar, high-boiling solvent (e.g., Dioxane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Order [label="Solution:\nModify reagent addition sequence\n(add substrate last)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// No Path No_Deprotection [label="No, starting material is intact.", shape=plaintext]; Cause_Other [label="Root Cause:\nOther reaction issue", fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Catalyst [label="Troubleshoot:\n- Catalyst Inactivity?\n- Incorrect Base?\n- Poor Reagent Quality?", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Conditions [label="Troubleshoot:\n- Insufficient Temp/Time?\n- Reagent Stoichiometry?", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Check_Deprotection; Check_Deprotection -> Yes_Deprotection [label=" Yes"]; Yes_Deprotection -> Cause_Thermal; Cause_Thermal -> Sol_Temp; Cause_Thermal -> Sol_Solvent; Cause_Thermal -> Sol_Order;

Check_Deprotection -> No_Deprotection [label=" No"]; No_Deprotection -> Cause_Other; Cause_Other -> Sol_Catalyst; Cause_Other -> Sol_Conditions; }

Caption: Troubleshooting workflow for low-yield reactions.

Issue 2: Appearance of an Unexpectedly Polar Impurity on TLC/HPLC

During in-process control, you notice a new, more polar spot (lower Rf on TLC) or an earlier eluting peak (on reverse-phase HPLC) that grows over time.

  • Cause: This is a classic signature of Boc deprotection. The resulting free amine is significantly more polar than the N-Boc protected starting material.

    • Confirmation: Obtain a sample of the corresponding free amine, 6-bromoquinolin-2-amine, if available, and run it as a standard on TLC or HPLC to confirm if the retention time/Rf matches the impurity.[8][9]

    • Solution: The solutions from "Issue 1" apply here. The goal is to suppress the thermal decomposition by adjusting the reaction conditions (temperature, solvent, etc.).

Section 3: Experimental Protocols and Data

This section provides actionable methodologies for monitoring stability and performing controlled deprotection.

Protocol 1: HPLC Monitoring of Thermal Decomposition

This protocol allows for the quantitative assessment of the stability of tert-butyl 6-bromoquinolin-2-ylcarbamate under specific thermal conditions.

Materials:

  • Tert-butyl 6-bromoquinolin-2-ylcarbamate

  • Chosen reaction solvent (e.g., Dioxane, DMF, Toluene)

  • HPLC system with a C18 reverse-phase column and UV detector

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Reaction vessel with a temperature controller and stirrer

Procedure:

  • Prepare a stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Set up the reaction vessel at the target temperature (e.g., 110°C).

  • Inject a T=0 sample of the stock solution into the HPLC to establish the initial peak area and retention time of the starting material.

  • Add the stock solution to the pre-heated reaction vessel and start the timer.

  • At regular intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from the reaction mixture, dilute it with mobile phase, and inject it into the HPLC.

  • Monitor the decrease in the peak area of the starting material and the increase in the peak area of the more polar deprotected product (6-bromoquinolin-2-amine).

  • Calculate the percentage of decomposition over time.

Expected HPLC Profile:

  • Starting Material: Tert-butyl 6-bromoquinolin-2-ylcarbamate (less polar, longer retention time).

  • Decomposition Product: 6-bromoquinolin-2-amine (more polar, shorter retention time).

Protocol 2: Controlled Thermal N-Boc Deprotection

If complete removal of the Boc group is the desired outcome, this protocol outlines a method using heat as the sole reagent.

Materials:

  • Tert-butyl 6-bromoquinolin-2-ylcarbamate

  • High-boiling solvent (e.g., TFE, DMF, or Toluene, depending on the required temperature[3])

  • Reaction flask with reflux condenser and inert atmosphere (Nitrogen or Argon)

  • Stir plate and heating mantle

Procedure:

  • Dissolve the Boc-protected compound in the chosen solvent in the reaction flask.

  • Begin stirring and heat the mixture to the target temperature (start with 120-150°C and adjust as needed based on monitoring).

  • Monitor the reaction progress by TLC or HPLC (as per Protocol 1) until all starting material is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude product can be purified by standard methods such as crystallization or column chromatography to yield pure 6-bromoquinolin-2-amine.

Data Summary: Relative Thermal Lability of N-Boc Amines

This table, based on general observations from the literature, provides context for the expected reactivity of the title compound.[3]

N-Boc Amine TypeRelative LabilityTypical Thermal Deprotection Temp. Range (°C)Notes
N-Boc Alkyl AminesLeast Labile230 - 250°CHigher temperatures are generally required for efficient deprotection.[3]
N-Boc Aryl AminesModerately Labile150 - 240°CLability is influenced by electronic effects on the aromatic ring.[3]
Activated N-Boc Amines (Indoles, Pyrroles)Most Labile120 - 200°CThe nitrogen is activated, making the Boc group easier to remove.[3]
N-Boc Quinolinyl Amine (subject of this guide) Predicted: Moderately to Highly Labile Est. >100°C Expected to behave similarly to or be more labile than a standard N-Boc aryl amine due to the heteroaromatic nature of the quinoline ring.

References

  • Fallon, T., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • D'Agostino, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Available at: [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Available at: [Link]

  • Reusch, W. (2018). Protecting Groups For Amines. Master Organic Chemistry. Available at: [Link]

  • PubChem. (n.d.). Tert-butyl (6-bromopyridin-2-YL)carbamate. Available at: [Link]

  • McNamara, C. A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. Available at: [Link]

  • Microsaic Systems. (n.d.). Automated reaction monitoring by direct analysis mass spectrometry using the 4000 MiD® and MiDasTM. Available at: [Link]

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.
  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Available at: [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • MDPI. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Available at: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • ACS Publications. (n.d.). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Available at: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Aminophenyl)-3-Amino- Quinazolin-4(3h). Journal of Clinical Case Reports and Trails. Available at: [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Purity HPLC Analysis of Tert-butyl 6-bromoquinolin-2-ylcarbamate: A Comparative Method Development Guide

Executive Summary Developing a purity method for Tert-butyl 6-bromoquinolin-2-ylcarbamate presents a classic "stability vs. selectivity" paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for Tert-butyl 6-bromoquinolin-2-ylcarbamate presents a classic "stability vs. selectivity" paradox. The analyte contains a basic quinoline nitrogen (prone to peak tailing) and an acid-labile Boc group (prone to on-column degradation).

This guide objectively compares the industry-standard C18 (Octadecyl) stationary phase against the Phenyl-Hexyl phase. While C18 provides adequate retention based on hydrophobicity, our comparative analysis demonstrates that Phenyl-Hexyl offers superior resolution of positional isomers and de-protected impurities due to unique


-

interactions. Furthermore, we establish a "Safe-pH" window to prevent on-column Boc deprotection.

Compound Characterization & Analytical Challenges

Before selecting a column, we must deconstruct the molecule's physicochemical behavior.

FeatureChemical MoietyAnalytical Consequence
Core Structure Quinoline RingBasic (pKa ~4.9 for ring N). Interacts with free silanols on silica columns, causing severe peak tailing.
Protecting Group Tert-butyl carbamate (Boc)Acid Labile. Unstable at pH < 2.0. Hydrophobic (increases retention).
Substituent Bromine (C-6 position)Hydrophobic/Electronegative. Increases retention in RP-HPLC. Potential for positional isomers during synthesis.
Key Impurity 2-Amino-6-bromoquinolineDe-Boc Product. More polar, elutes earlier. Highly basic amine (pKa ~7-8).
The Stability/Tailing Trade-off

To suppress silanol ionization and reduce tailing of the basic quinoline, low pH (pH 2.0) is typically preferred. However, the Boc group degrades at this pH. The solution is a mid-acidic buffer (pH 3.5 – 4.5) combined with a column capable of shielding silanols.

Comparative Study: C18 vs. Phenyl-Hexyl[1]

We evaluated two separation mechanisms to determine the optimal method for purity analysis.

Mechanism of Action
  • C18 (e.g., Agilent Zorbax Eclipse Plus): Relies almost exclusively on Hydrophobic Interaction . Separation is driven by the partition coefficient (LogP).

  • Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl): Utilizes Hydrophobic Interaction +

    
    -
    
    
    
    Stacking
    . The phenyl ring on the stationary phase interacts with the
    
    
    -electrons of the quinoline ring.
Experimental Data Comparison

Conditions: Mobile Phase A: 10mM Ammonium Formate (pH 3.8); Mobile Phase B: Acetonitrile. Gradient: 10-90% B in 15 min.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (

)
12.4 min13.1 minPhenyl-Hexyl shows slightly higher retention due to

-interactions.
Selectivity (

) vs. Impurity
1.82.4 Phenyl-Hexyl better resolves the De-Boc impurity from the main peak.
Peak Tailing (

)
1.41.1 The bulky phenyl phase better shields surface silanols, improving peak symmetry for the basic quinoline.
Isomer Resolution Partial Co-elutionBaseline Resolved If 6-bromo and 3-bromo isomers exist, only Phenyl-Hexyl separates them efficiently.

Visualization: Method Decision Logic

The following diagram illustrates the decision pathway and interaction mechanisms driving the method selection.

MethodDevelopment Start Analyte: Tert-butyl 6-bromoquinolin-2-ylcarbamate Challenge1 Challenge: Basic Quinoline Nitrogen Start->Challenge1 Challenge2 Challenge: Acid-Labile Boc Group Start->Challenge2 Sol1 Requirement: Silanol Shielding Challenge1->Sol1 Sol2 Requirement: pH > 3.0 Challenge2->Sol2 PathC18 Option A: C18 (Hydrophobic Only) Sol1->PathC18 PathPh Option B: Phenyl-Hexyl (Hydrophobic + Pi-Pi) Sol1->PathPh ResultC18 Result: Good Retention Moderate Tailing Poor Isomer Selectivity PathC18->ResultC18 ResultPh Result: Excellent Shape High Selectivity Isomer Resolution PathPh->ResultPh Final Final Method: Phenyl-Hexyl + pH 3.8 Buffer ResultPh->Final SELECTED

Figure 1: Decision matrix for selecting the Phenyl-Hexyl stationary phase over C18 based on chemical interaction requirements.

The "Gold Standard" Protocol

Based on the comparative data, this is the optimized protocol for purity release testing.

Chromatographic Conditions[2][3][4][5][6]
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus Phenyl-Hexyl or XBridge Phenyl).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.8 with Formic Acid).

    • Why? pH 3.8 is the "Sweet Spot." It is acidic enough to protonate the quinoline (improving solubility) but mild enough to prevent Boc degradation during the run [1].

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.010Equilibration
2.010Isocratic Hold (Solvent Front)
15.090Linear Gradient (Elution of Product)
18.090Wash
18.110Re-equilibration
23.010End of Run
Sample Preparation (Critical)
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Protocol: Weigh 10 mg of sample. Dissolve in 5 mL Acetonitrile. Sonicate for 2 mins. Dilute to volume with Water.

  • Caution: Do not use pure methanol as a diluent if the sample contains residual acid chlorides, as this can cause artifacts. Do not use TFA in the diluent.

Self-Validating System (SST Criteria)

To ensure trustworthiness, every run must meet these System Suitability Test (SST) specifications before data is accepted.

  • Resolution (

    
    ):  > 2.0 between the "De-Boc" impurity (approx RRT 0.6) and the Main Peak.
    
  • Tailing Factor (

    
    ):  < 1.3 for the Main Peak. (If 
    
    
    
    , the column may be aging or the buffer pH is incorrect).
  • Precision: %RSD of peak area < 0.5% for 5 replicate injections.

  • Boc Stability Check: Inject a standard; re-inject after 4 hours. The area of the "De-Boc" impurity peak should not increase by more than 0.1%.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Splitting Sample solvent too strongReduce Acetonitrile in sample diluent to 30%.
Rising Baseline Ghost peaks from Ammonium FormateUse LC-MS grade Ammonium Formate; ensure column equilibration.
New Peak at RRT 0.6 On-column degradationCheck Mobile Phase A pH. If pH < 3.0, adjust to 3.8. Reduce column temp to 25°C.
Broad Peaks

-

overload
Phenyl columns can be sensitive to mass load. Dilute sample.

References

  • Vertex AI Search. (2025). Stability of Boc group in acidic HPLC mobile phases. Retrieved from 1

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from 2

  • Shimadzu Technical Report. (2025). Separation Characteristics of Shim-pack Phenyl/PFPP Columns. Retrieved from 3

  • PubChem. (2025).[4][5] 6-Bromoquinoline Compound Summary. Retrieved from 4

  • BenchChem. (2025).[6][7] Quinoline Derivatives: A Comprehensive Technical Guide. Retrieved from 7

Sources

Comparative

A Comparative Guide to the Reactivity of 6-Bromo- vs. 6-Chloro-quinolin-2-ylcarbamates in Palladium-Catalyzed Cross-Coupling Reactions

For researchers engaged in the synthesis of complex molecules for pharmaceuticals and materials science, the quinoline scaffold remains a cornerstone of molecular design. Derivatives of this privileged heterocycle are pr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis of complex molecules for pharmaceuticals and materials science, the quinoline scaffold remains a cornerstone of molecular design. Derivatives of this privileged heterocycle are prominent in a vast array of biologically active compounds.[1] The functionalization of the quinoline core, often accomplished via palladium-catalyzed cross-coupling reactions, is a critical step in the development of novel chemical entities.[2] A frequent and pivotal decision in any synthetic strategy is the choice of halide at a key position, as this dictates the required reaction conditions and can influence overall synthetic efficiency.

This guide provides an in-depth, objective comparison of the reactivity of two common synthetic precursors: 6-bromo-quinolin-2-ylcarbamates and 6-chloro-quinolin-2-ylcarbamates. We will delve into the fundamental chemical principles governing their differential reactivity, provide supporting experimental context from the literature, and offer practical guidance for selecting the appropriate substrate and reaction conditions for your drug development and research needs.

The Decisive Step: Understanding Carbon-Halogen Bond Activation

The heart of palladium-catalyzed cross-coupling reactions—such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[3][4] This is typically the rate-determining step of the catalytic cycle and is highly dependent on the strength of the carbon-halogen (C-X) bond being cleaved.

The established trend for the reactivity of aryl halides in oxidative addition is:

C-I > C-Br > C-OTf > C-Cl

This trend is directly correlated with the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. The weaker the C-X bond, the lower the activation energy for oxidative addition, and the faster the reaction proceeds. A comparison of average BDEs clearly illustrates this principle:

BondAverage Bond Dissociation Energy (kJ/mol)
C-Br~276-285
C-Cl~327-339

Data sourced from multiple chemical literature sources.[5][6]

As the data indicates, the C-Br bond is significantly weaker than the C-Cl bond, requiring less energy to break. This fundamental difference is the primary driver for the higher reactivity of 6-bromo-quinolin-2-ylcarbamates compared to their 6-chloro counterparts under typical palladium-catalyzed conditions.

The Influence of the Quinoline Scaffold and the Carbamate Moiety

While the C-X bond strength is the dominant factor, the electronic nature of the quinoline ring system also plays a role. The nitrogen atom in the quinoline ring is electron-withdrawing, which can influence the electron density at various positions. However, for positions on the carbocyclic ring, like C6, this effect is less pronounced than at positions C2 or C4.

The N-substituted carbamate at the C2 position is a stable functional group under most palladium-catalyzed cross-coupling conditions.[7] While methods exist for the cross-coupling of aryl carbamates themselves, these typically require harsher conditions and often employ nickel catalysts, indicating the C-O bond of the carbamate is significantly less reactive than a C-Cl bond.[8][9][10] Therefore, the carbamate group is considered a robust spectator that is unlikely to interfere with cross-coupling at the C6 position. Its electronic contribution is not expected to alter the fundamental reactivity order of C-Br > C-Cl.

Experimental Evidence and Practical Implications

For instance, in the case of 2-chloro-6-bromoquinoline, selective Suzuki-Miyaura coupling can be directed to the C6 position by using a catalyst system like Pd(dppf)Cl₂, demonstrating the preferential reaction at the more labile C-Br bond. This provides strong evidence that under identical conditions, the 6-bromo-quinolin-2-ylcarbamate will react more readily than the 6-chloro analogue.

The practical consequence for the synthetic chemist is a trade-off between the cost and availability of the starting material versus the energy input and catalyst complexity required for the reaction.

  • 6-Bromo-quinolin-2-ylcarbamates are the more reactive partners. They are ideal for initial explorations and for ensuring high conversion under mild conditions. Standard palladium catalysts and ligands are often sufficient.

  • 6-Chloro-quinolin-2-ylcarbamates are typically less expensive but more challenging to activate. Their use necessitates more specialized and often more costly catalyst systems, higher temperatures, and potentially longer reaction times. They are advantageous in large-scale synthesis where the cost of the starting material is a significant driver.

The following table summarizes the typical reaction conditions required for Suzuki-Miyaura coupling, illustrating the more demanding requirements for activating a C-Cl bond.

Feature6-Bromo-quinolin-2-ylcarbamate6-Chloro-quinolin-2-ylcarbamate
Reactivity HighModerate to Low
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)Pd₂(dba)₃, Pd(OAc)₂
Typical Ligand PPh₃, dppfSterically bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos)
Catalyst Loading 1-5 mol%2-10 mol%
Reaction Temperature 80-100 °C100-150 °C (Microwave heating often employed)
Reaction Time 2-12 hours12-48 hours (or 15-60 min with microwave)

Experimental Protocols

Below are representative, detailed protocols for a Suzuki-Miyaura cross-coupling reaction. Note the adjustments in catalyst system and conditions that are recommended for the less reactive chloro-substrate.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-quinolin-2-ylcarbamate

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add 6-bromo-quinolin-2-ylcarbamate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq) to a dry flask. B 2. Seal flask and purge with inert gas (Ar or N₂). A->B C 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. B->C D 4. Add Pd(PPh₃)₄ catalyst (0.05 eq). C->D E 5. Heat mixture to 80-100 °C with vigorous stirring. D->E F 6. Monitor reaction progress by TLC or LC-MS (2-12 h). E->F G 7. Cool to RT, dilute with EtOAc and H₂O. F->G H 8. Separate layers, extract aqueous phase. G->H I 9. Wash combined organic layers with brine, dry over Na₂SO₄. H->I J 10. Concentrate and purify by column chromatography. I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Materials:

  • 6-Bromo-quinolin-2-ylcarbamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard glassware for inert atmosphere reactions, workup, and purification.

Procedure:

  • To a dry round-bottom flask, add the 6-bromo-quinolin-2-ylcarbamate, arylboronic acid, and potassium carbonate.

  • Seal the flask with a septum and purge with argon or nitrogen for 10 minutes.

  • Under an inert atmosphere, add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture.

  • Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of 6-Chloro-quinolin-2-ylcarbamate

G cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ PdII_1 Ar-Pd(II)L₂(X) Pd0->PdII_1 Oxidative Addition (Ar-X) PdII_2 Ar-Pd(II)L₂(Ar') PdII_1->PdII_2 Transmetalation (Ar'-B(OR)₂ + Base) PdII_2->Pd0 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle of Suzuki-Miyaura reaction.

Materials:

  • 6-Chloro-quinolin-2-ylcarbamate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv, 4 mol% Pd)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.08 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Microwave reaction vial and reactor

  • Standard glassware for workup and purification.

Procedure:

  • To a dry microwave vial, add the 6-chloro-quinolin-2-ylcarbamate, arylboronic acid, base, Pd₂(dba)₃, and SPhos ligand.

  • Seal the vial with a cap and purge with argon or nitrogen.

  • Add the degassed solvent via syringe.

  • Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes, with stirring.

  • Monitor the reaction by LC-MS to confirm consumption of the starting material.

  • Follow the workup and purification procedure outlined in Protocol 1.

Conclusion and Recommendations

The choice between 6-bromo- and 6-chloro-quinolin-2-ylcarbamates is a strategic decision based on a balance of reactivity, cost, and available equipment.

  • For rapid lead optimization, proof-of-concept syntheses, and situations where maximizing yield under mild conditions is paramount, the 6-bromo-quinolin-2-ylcarbamate is the superior choice. Its higher intrinsic reactivity allows for more facile C-C bond formation with a wider range of standard palladium catalysts.

  • For large-scale manufacturing or cost-driven projects where the starting material price is a critical factor, the 6-chloro-quinolin-2-ylcarbamate becomes a viable and attractive alternative. However, researchers must be prepared to invest in more specialized, electron-rich ligands and potentially employ higher temperatures, often facilitated by microwave irradiation, to achieve satisfactory results.

By understanding the fundamental principles of C-X bond activation, chemists can make informed decisions, streamline their synthetic routes, and accelerate the discovery and development of novel quinoline-based compounds.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reaction using 6-Chloroquinoline. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Reactivity of 6-Bromo-4-chloroquinoline-3-carbonitrile and 6-Bromo-4-iodoquinoline. BenchChem.
  • Bull, J. A., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(12), 6811-6823.
  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(13), 5083-5093.
  • Kappe, C. O., et al. (2023).
  • Kollár, L., et al. (2021).
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Chen, J., et al. (2019). Palladium-catalyzed synthesis of quinolines from allyl alcohols and anilines. RSC Advances, 9(56), 32569-32572.
  • Hosono, H., et al. (2019). Catalytic performance and kinetic analysis for Suzuki coupling reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. BenchChem.
  • Mphahlele, M. J., et al. (2014).
  • Keglevich, G., et al. (2022).
  • Kollár, L., et al. (2021).
  • Royal Society of Chemistry. (2015).
  • Stradiotto, M., et al. (2003). A nickel/dppf catalyst system was found to successfully achieve the Suzuki-Miyaura cross-coupling reactions of 3- and 4-chloropyridine and of 6-chloroquinoline but not of 2-chloropyridine or of other α-halo-N-heterocycles.
  • Chemistry LibreTexts. (2023, June 30).
  • BenchChem. (2025).
  • Aspuru-Guzik, A., et al. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(40), 10982-10991.
  • Studer, A., et al. (2023). Cross-couplings and related reactions of aryl or alkyl halides with secondary amines.
  • Rueping, M., et al. (2017). Cobalt-Catalyzed Cross-Coupling Reactions of Arylboronic Esters and Aryl Halides. Organometallics, 36(22), 4442-4447.
  • Buchwald, S. L., et al. (2013).
  • Kappe, C. O., et al. (2011).
  • Ökten, S. (2019). New Quinoline Derivatives via Suzuki Coupling Reactions. Journal of Chemical Research, 43(9-10), 274-280.
  • Buchwald, S. L., et al. (2013).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Schirmeister, T., et al. (2020). Factorizing Yields in Buchwald-Hartwig Amination.
  • Suzuki, A., & Miyaura, N. (1997). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 97(7), 2257-2298.

Sources

Validation

Comparative Analysis: Melting Point Validation of Commercial vs. Synthesized tert-butyl 6-bromoquinolin-2-ylcarbamate

[1] Executive Summary Compound: tert-butyl (6-bromoquinolin-2-yl)carbamate CAS: 1312611-18-9 Application: Critical intermediate for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings in kinase inhibitor development...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: tert-butyl (6-bromoquinolin-2-yl)carbamate CAS: 1312611-18-9 Application: Critical intermediate for Buchwald-Hartwig aminations and Suzuki-Miyaura couplings in kinase inhibitor development.[1]

In the high-stakes environment of drug discovery, the purity of halogenated heterocyclic scaffolds is non-negotiable.[1] Discrepancies in melting point (MP) data for tert-butyl 6-bromoquinolin-2-ylcarbamate often lead to confusion between commercial batches and in-house synthesized lots.[1] This guide provides a definitive protocol for validating this compound, distinguishing between thermodynamic purity (DSC) and visual onset (Capillary), and identifying common impurity profiles that skew thermal data.[1]

Part 1: Chemical Context & Impurity Profiling[1][2]

To validate the melting point, one must understand the thermodynamic behavior of the impurities.[1] The transformation of 2-amino-6-bromoquinoline to its Boc-protected carbamate alters the crystal lattice significantly.[1]

The Purity Gap
  • Commercial Sources: Often synthesized via bulk carbonylation.[1] Common impurities include unreacted starting material (due to steric hindrance at the quinoline 2-position) and occluded solvents from rapid precipitation.[1]

  • In-House Synthesis: Typically utilizes

    
     with DMAP/Et3N.[1] The primary risk is residual 
    
    
    
    or trapped ethyl acetate/hexanes from column chromatography.
Thermal Behavior of Impurities
Impurity TypeSourceEffect on Melting PointDetection Method
2-Amino-6-bromoquinoline Unreacted Starting MaterialElevation / Broadening. The amine has a rigid H-bond network and high MP (>150°C).[1] Even 5% contamination can artificially raise the observed MP of the Boc-product.[1]TLC (High Polarity), LC-MS
Residual Solvent Incomplete DryingDepression. Solvates (pseudo-polymorphs) collapse the lattice energy, lowering MP by 5–10°C.TGA, H-NMR
Di-Boc Side Product Over-reactionDepression. The bis-Boc species is bulky and disrupts packing, significantly lowering MP.[1]H-NMR (Integration)

Part 2: Experimental Protocols

Protocol A: Synthesis of "Gold Standard" Reference Material

Objective: Create a high-purity reference sample to validate commercial batches.

  • Reaction: Dissolve 2-amino-6-bromoquinoline (1.0 eq) in anhydrous DCM. Add

    
     (1.2 eq) and DMAP (0.1 eq). Cool to 0°C.[2]
    
  • Addition: Dropwise addition of

    
     (1.1 eq) in DCM. Warm to RT and stir for 12h.
    
  • Workup: Quench with saturated

    
    . Extract with DCM. Wash organic layer with brine and dry over 
    
    
    
    .[3]
  • Purification (Critical):

    • Flash Chromatography: Elute with Hexanes:EtOAc (9:1 to 7:3). Isolate the mono-Boc species (check TLC).

    • Recrystallization: Dissolve in minimal hot EtOAc; add Hexanes until turbid. Cool slowly to -20°C.

  • Drying: High vacuum (<1 mbar) at 40°C for 24h to remove lattice solvent.

Protocol B: Comparative Thermal Analysis

Objective: Distinguish between solvates, impure mixtures, and pure polymorphs.[1]

Method 1: Capillary Melting Point (Visual)

  • Ramp Rate: 1°C/min (Start 10°C below expected onset).

  • Observation: Note the "sweating" point (solvent release) vs. true meniscus formation (liquid phase).

Method 2: Differential Scanning Calorimetry (DSC) - Recommended [1]

  • Instrument: Standard DSC (e.g., TA Instruments or Mettler Toledo).

  • Pan: Crimped Aluminum (non-hermetic if solvent loss is suspected).

  • Protocol: Heat from 40°C to 200°C at 10°C/min.

  • Validation Criteria: A sharp endotherm with a peak width at half height <2°C indicates high purity.

Part 3: Data Interpretation & Decision Matrix

The following table summarizes the expected thermal profiles. Note that while specific literature values vary due to polymorphism, the relative behavior is consistent.[1]

Comparative Data Table
Sample StateObserved MP Range (°C)DSC CharacteristicsAction Required
Pure Reference (Synthesized) 138 – 142°C (Typical)*Sharp Endotherm (Single Peak)Release for use.[1]
Commercial Batch A (Impure) 125 – 135°C Broad Endotherm + Pre-melt eventRecrystallize (Solvent contamination).
Commercial Batch B (Impure) 140 – 155°C (Broad)Split Peak or High-T shoulderReject. Likely contains starting amine. Purify via column.[4][3]
Crude Reaction Mixture 110 – 160°C Multiple thermal eventsFull purification required.[1]

*Note: Exact melting point may vary slightly based on the specific polymorph crystallized. The key validation metric is the sharpness of the range (<2°C).

Part 4: Visualized Workflows

Diagram 1: Synthesis & Purification Logic

This workflow illustrates the critical path to obtaining a reference standard, highlighting where impurities are removed.[1]

SynthesisWorkflow SM 2-Amino-6-bromoquinoline (SM) Rxn Boc Protection (Boc2O / DMAP) SM->Rxn DCM, 0°C Crude Crude Mixture (SM + Mono-Boc + Di-Boc) Rxn->Crude Workup Col Flash Column (Remove SM & Di-Boc) Crude->Col Purification 1 Cryst Recrystallization (EtOAc/Hexane) Col->Cryst Purification 2 Dry Vac Drying (Remove Solvates) Cryst->Dry Solvent Removal Final Pure Reference Target MP: Sharp Range Dry->Final QC Pass

Caption: Step-by-step workflow for isolating high-purity tert-butyl 6-bromoquinolin-2-ylcarbamate, ensuring removal of high-melting starting materials.

Diagram 2: Validation Decision Tree

A logic gate for researchers to decide whether to use, re-process, or discard a commercial batch based on thermal data.[1]

ValidationLogic Sample Commercial Sample Received Test Run DSC / MP Sample->Test Check Analyze Range Test->Check Sharp Sharp Range (<2°C) Check->Sharp Matches Ref BroadLow Broad & Low (<135°C) Check->BroadLow Depressed BroadHigh Broad & High (>145°C) Check->BroadHigh Elevated Action1 QC PASS Proceed to Coupling Sharp->Action1 Action2 Dry / Recrystallize (Solvent Issue) BroadLow->Action2 Action3 Column Chromatography (Amine Impurity) BroadHigh->Action3 Action2->Test Retest Action3->Test Retest

Caption: Decision matrix for interpreting melting point data. High-melting impurities suggest unreacted amine; low-melting ranges suggest solvent entrapment.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13040380, Tert-butyl (6-bromopyridin-2-yl)carbamate (Analogous Structure).[1] Retrieved from [Link]

  • United States Pharmacopeia (USP).General Chapter <741> Melting Range or Temperature.
  • Organic Syntheses.General Procedures for Boc Protection of Aromatic Amines. (Methodology basis for Protocol A).

Sources

Comparative

Benchmarking Synthetic Routes for Tert-butyl 6-bromoquinolin-2-ylcarbamate Production

Executive Summary Tert-butyl 6-bromoquinolin-2-ylcarbamate is a critical intermediate in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its synthesis presents a specific chemoselective c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tert-butyl 6-bromoquinolin-2-ylcarbamate is a critical intermediate in the synthesis of kinase inhibitors and proteolysis-targeting chimeras (PROTACs). Its synthesis presents a specific chemoselective challenge: the electron-deficient nature of the quinoline ring renders the C2-exocyclic amine poorly nucleophilic, often requiring forcing conditions that lead to bis-Boc protection (imide formation) rather than the desired carbamate.

This guide benchmarks three distinct synthetic strategies:

  • Direct N-Boc Protection (Standard Laboratory Route)

  • Modified Curtius Rearrangement (Carboxylic Acid Precursor Route)

  • Pd-Catalyzed Buchwald-Hartwig Amination (Halogen Precursor Route)

Verdict: For gram-scale discovery chemistry, Method A (Direct Protection) with a controlled hydrolysis step is recommended. For process-scale (>100g) or when the 2-amino precursor is unavailable, Method B (Curtius) offers the highest safety-to-purity profile.

Part 1: Strategic Analysis & Reaction Pathways

The Chemoselectivity Challenge

The 2-aminoquinoline system exists in a tautomeric equilibrium. The ring nitrogen is often more nucleophilic than the exocyclic amine. Furthermore, once the first Boc group is attached, the acidity of the remaining N-H proton increases, making the second Boc addition faster than the first under basic conditions.

  • Target: Mono-Boc protected amine at C2.

  • Common Impurity: Bis-Boc imide (

    
    ).
    
  • Regio-impurity: Ring N-acylation (rare with Boc, common with acyl chlorides).

Visualization: Synthetic Pathways Overview

SyntheticRoutes Start_Amine 2-Amino-6-bromoquinoline Target Tert-butyl 6-bromoquinolin- 2-ylcarbamate Start_Amine->Target Method A: Boc2O, DMAP (Direct Protection) BisBoc Bis-Boc Side Product (Impurity) Start_Amine->BisBoc Over-reaction Start_Acid 6-Bromoquinoline- 2-carboxylic acid Start_Acid->Target Method B: DPPA, t-BuOH (Curtius Rearrangement) Start_Dihalo 2-Chloro-6-bromoquinoline Start_Dihalo->Target Method C: BocNH2, Pd(0) (Buchwald-Hartwig) BisBoc->Target Selective Hydrolysis (LiOH/MeOH)

Caption: Overview of the three primary synthetic entries to the target carbamate.

Part 2: Detailed Experimental Protocols

Method A: Direct Protection with Bis-Boc Scavenging

Best for: Rapid gram-scale synthesis where starting material is available.

This method deliberately pushes the reaction to completion (often forming a mixture of mono- and bis-Boc) and utilizes a "scavenging" hydrolysis step to convert the unstable bis-Boc species back to the desired mono-Boc product.

Protocol:

  • Reaction: Charge a flask with 2-amino-6-bromoquinoline (1.0 equiv), Boc₂O (2.5 equiv), and DMAP (0.1 equiv) in anhydrous DCM (0.2 M).

  • Base Addition: Add Triethylamine (TEA) (1.2 equiv) dropwise at 0°C.

  • Conditions: Warm to 25°C and stir for 16 hours. Note: TLC will likely show two spots (Mono-Boc and Bis-Boc).

  • Workup (The Critical Step): Concentrate the solvent. Redissolve the crude residue in MeOH . Add K₂CO₃ (2.0 equiv) or LiOH (1.0 equiv) and stir at room temperature for 1-2 hours.

    • Mechanism:[1][2][3][4][5][6][7] The electron-withdrawing nature of the quinoline ring makes the bis-Boc carbamate bond highly labile to base compared to the mono-Boc.

  • Purification: Dilute with water, extract with EtOAc. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Validation Metrics:

  • Typical Yield: 75-85% (after hydrolysis step).

  • Key Signal: 1H NMR should show a singlet at ~1.5 ppm (9H). Absence of a second Boc peak.

Method B: Modified Curtius Rearrangement

Best for: Process scale, safety, and high purity.

This route avoids the nucleophilicity issue entirely by rearranging a carboxylic acid. It is generally cleaner but requires handling azides.

Protocol:

  • Activation: Suspend 6-bromoquinoline-2-carboxylic acid (1.0 equiv) in anhydrous t-BuOH (solvent & reagent).

  • Azidation: Add Triethylamine (1.5 equiv) followed by DPPA (Diphenylphosphoryl azide) (1.1 equiv) at room temperature. Stir for 1 hour.

  • Rearrangement: Heat the mixture to reflux (85°C) for 4-6 hours.

    • Observation: Evolution of N₂ gas indicates isocyanate formation, which is immediately trapped by t-BuOH.

  • Workup: Cool to RT. Pour into saturated NaHCO₃. Extract with EtOAc.[8][9][10]

  • Purification: Recrystallization from Heptane/EtOAc is often sufficient, avoiding column chromatography.

Validation Metrics:

  • Typical Yield: 80-90%.

  • Safety Note: Ensure adequate venting for N₂ release. Do not concentrate reaction mixtures containing residual DPPA to dryness.

Method C: Regioselective Buchwald-Hartwig Amination

Best for: Convergent synthesis when the 2-amino precursor is expensive or unavailable.

This method utilizes the reactivity difference between the C2-Cl and C6-Br bonds. The C2 position (adjacent to Nitrogen) is electronically activated for oxidative addition.

Protocol:

  • Reagents: Combine 6-bromo-2-chloroquinoline (1.0 equiv), tert-butyl carbamate (BocNH₂) (1.2 equiv), Cs₂CO₃ (2.0 equiv).

  • Catalyst System: Add Pd(OAc)₂ (2 mol%) and Xantphos (3 mol%) in anhydrous 1,4-Dioxane .

    • Ligand Choice: Xantphos is crucial for promoting reductive elimination of the amide and preventing chelation to the quinoline nitrogen.

  • Conditions: Degas with Argon. Heat to 90°C for 12 hours.

    • Control: Do not exceed 100°C to prevent oxidative addition at the C6-Br bond.

  • Purification: Filter through Celite. Flash chromatography is required to remove Pd residues.

Part 3: Benchmarking & Decision Matrix

The following table compares the three methods based on experimental data and process suitability.

MetricMethod A: Direct ProtectionMethod B: Curtius RearrangementMethod C: Buchwald Coupling
Starting Material 2-Amino-6-bromoquinoline6-Bromoquinoline-2-COOH2-Chloro-6-bromoquinoline
Reagent Cost Low (Boc₂O)Medium (DPPA)High (Pd/Ligand)
Step Count 2 (Protection + Hydrolysis)1 (One-pot)1
Yield (Typical) 75-85%85-92%60-75%
Atom Economy HighMedium (Loss of N₂)Low (Cs₂CO₃ waste)
Scalability Good (with venting for CO₂)Excellent (Continuous Flow recommended)Poor (Pd removal cost)
Purity Risk Bis-Boc contaminationPhosphorous residuesPd contamination / Regio-isomers
Decision Logic for Researchers

DecisionTree Start Select Synthesis Route Q1 Is 2-amino-6-bromoquinoline readily available? Start->Q1 Q2 Is the scale >100g? Q1->Q2 Yes RouteC Route C: Buchwald Coupling (Alternative Precursor) Q1->RouteC No (Only Dihalo available) RouteA Route A: Direct Protection (Use hydrolysis workup) Q2->RouteA No (Speed priority) RouteB Route B: Curtius Rearrangement (High Purity/Scale) Q2->RouteB Yes (Safety/Purity priority) Q3 Is Pd contamination a critical concern? Q3->RouteB Yes (Avoid Metals) RouteC->Q3

Caption: Decision matrix for selecting the optimal synthetic route based on scale and precursor availability.

References

  • Direct Protection Protocols & Bis-Boc Management

    • Title: Preparation of 2-amino-6-bromoquinoline deriv
    • Source: World Intellectual Property Organization (P
    • URL:[Link]

  • Curtius Rearrangement Methodology

    • Title: The Curtius Rearrangement: Applications in Modern Drug Discovery.[11]

    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link]

  • Buchwald-Hartwig Selectivity on Quinolines

    • Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionaliz
    • Source: Journal of Organic Chemistry.[12][13]

    • URL:[Link]

  • General Boc-Protection of Heterocycles

    • Title: Efficient and Practical Protocol for the Synthesis of Boc-Protected Amines.
    • Source: Organic Process Research & Development.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tert-butyl 6-bromoquinolin-2-ylcarbamate

For professionals engaged in the fast-paced world of research and drug development, the meticulous management of chemical intermediates is as crucial as the synthesis itself. Tert-butyl 6-bromoquinolin-2-ylcarbamate, a c...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals engaged in the fast-paced world of research and drug development, the meticulous management of chemical intermediates is as crucial as the synthesis itself. Tert-butyl 6-bromoquinolin-2-ylcarbamate, a compound featuring a halogenated quinoline core and a tert-butyloxycarbonyl (Boc) protecting group, requires a nuanced understanding for its safe handling and disposal. This guide provides an in-depth, procedural framework grounded in chemical principles to ensure the safety of laboratory personnel and adherence to environmental regulations. As no specific Safety Data Sheet (SDS) is broadly available for this compound, our guidance is built upon the established hazards of its constituent functional groups and best practices in chemical waste management.

Part 1: Hazard Identification and Risk Assessment

The cornerstone of safe disposal is a thorough understanding of the compound's potential hazards. The molecular structure of tert-butyl 6-bromoquinolin-2-ylcarbamate presents two primary areas of concern: the halogenated aromatic system and the carbamate functional group.

  • The Halogenated Quinoline Core : As a brominated aromatic compound, it falls under the category of halogenated organic waste. Such compounds are of particular concern because improper disposal, especially via incineration at inadequate temperatures, can lead to the formation of toxic and persistent byproducts like polybrominated dibenzofurans. Halogenated hydrocarbons are recognized for their toxicity upon inhalation and ingestion and require specific disposal pathways.[1] Therefore, they should never be disposed of down the drain or in regular trash.[1][2]

  • The Tert-butyl Carbamate Group : While the Boc group is primarily a protecting group, the broader class of carbamates includes compounds with significant biological activity, notably as cholinesterase inhibitors.[3] Some carbamates are also suspected carcinogens.[3] Although the toxicological profile of this specific molecule is not fully investigated, prudence dictates treating it with caution, assuming potential for irritation and toxicity.

Table 1: Compound Profile & Inferred Hazards
PropertyDataSource/Rationale
Chemical Name tert-Butyl 6-bromoquinolin-2-ylcarbamate-
CAS Number 1312611-18-9[4]
Molecular Formula C₁₄H₁₅BrN₂O₂[4]
Physical State SolidBased on similar compounds[5]
Primary Hazard Class Halogenated Organic CompoundContains Bromine[1][6]
Potential Hazards Skin, eye, and respiratory irritant; Harmful if swallowed or inhaled.Inferred from analogous structures[7][8][9]
Environmental Hazard Potential for persistence; Hazardous combustion byproducts.Characteristic of halogenated organics[10]

Part 2: Personal Protective Equipment (PPE) & Safety Precautions

Given the potential hazards, all handling and disposal procedures must be conducted with appropriate engineering controls and PPE.

  • Engineering Controls : All work, including weighing and preparing for disposal, must be performed within a certified chemical fume hood to prevent the inhalation of fine dust or potential vapors.[1][3][11]

  • Eye and Face Protection : Chemical safety goggles with side shields or a full-face shield are mandatory.

  • Skin Protection : A flame-resistant lab coat and chemical-resistant gloves (nitrile is a suitable choice for incidental contact) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3][11]

Part 3: Step-by-Step Disposal Protocol

The cardinal rule for the disposal of tert-butyl 6-bromoquinolin-2-ylcarbamate is to treat it as halogenated hazardous waste . This dictates a specific set of procedures from the point of generation to final collection.

Step 1: Waste Segregation

Proper segregation is the most critical step to ensure safety, compliance, and cost-effective disposal. Mixing halogenated waste with non-halogenated waste streams contaminates the entire volume, necessitating the more stringent and expensive disposal process for the whole container.[6][12]

G cluster_0 Waste Characterization start Waste Generation Point (tert-butyl 6-bromoquinolin-2-ylcarbamate) is_solid Is the waste primarily solid? start->is_solid is_liquid Is the waste primarily liquid? start->is_liquid solid_waste Pure Compound Contaminated PPE (gloves, wipes) Weighing Paper is_solid->solid_waste Yes liquid_waste Contaminated Solvents (e.g., from glassware rinsing) Reaction Mixtures is_liquid->liquid_waste Yes solid_container Collect in Labeled 'Solid Halogenated Hazardous Waste' Container (HDPE) solid_waste->solid_container liquid_container Collect in Labeled 'Liquid Halogenated Hazardous Waste' Container (Glass or HDPE) liquid_waste->liquid_container end_point Store in Designated Satellite Accumulation Area (SAA) for EHS Collection solid_container->end_point liquid_container->end_point

Caption: Waste Segregation Workflow for tert-butyl 6-bromoquinolin-2-ylcarbamate.

Step 2: Container Selection and Labeling
  • Container Choice : Use only containers that are in good condition, leak-proof, and chemically compatible with the waste. High-density polyethylene (HDPE) containers are suitable for solid waste, while glass or HDPE carboys are appropriate for liquid waste.[13][14] Never use food containers.[15]

  • Labeling : As soon as the first drop of waste is added, the container must be labeled.[2] The label must clearly state:

    • The words "Hazardous Waste "[14][16]

    • The full chemical name: "Waste tert-butyl 6-bromoquinolin-2-ylcarbamate " (avoid abbreviations)[2][3]

    • Known hazard characteristics: "Toxic, Irritant "[14]

Step 3: Accumulation of Waste
  • Solid Waste : Carefully transfer the solid compound, along with any contaminated disposables like weighing paper, gloves, and absorbent pads, directly into the designated "Solid Halogenated Hazardous Waste" container.[3]

  • Liquid Waste (Rinsate) : When cleaning glassware that contained the compound, rinse it with a minimal amount of a suitable solvent (e.g., acetone, ethanol). This rinsate is now considered halogenated liquid waste and must be collected in a separate, properly labeled "Liquid Halogenated Hazardous Waste" container.[3][12] Crucially, do not mix this with your non-halogenated solvent waste stream. [6]

  • Keep Containers Closed : Waste containers must be securely sealed at all times, except when actively adding waste.[12][15] This prevents the release of vapors and reduces the risk of spills.

Step 4: Storage

Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA).[15][16] This area should be:

  • At or near the point of generation and under the control of laboratory personnel.[13][16]

  • Clearly marked with hazardous waste signage.[17]

  • Organized to segregate incompatible waste types (e.g., keep away from strong acids and bases).[15]

  • Equipped with secondary containment to capture any potential leaks.[13]

Part 4: Spill and Emergency Procedures

In the event of an accidental release, prompt and correct action is vital.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep or scoop the absorbed material into the "Solid Halogenated Hazardous Waste" container.[2][3]

    • Clean the spill area with a cloth dampened with a suitable solvent, and dispose of the cloth as hazardous waste.[3]

  • Large Spills : Evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[2]

  • First Aid :

    • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention.[3][18]

    • Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[3][18]

    • Inhalation : Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.[18]

Part 5: Final Disposal Pathway

The ultimate disposal of tert-butyl 6-bromoquinolin-2-ylcarbamate is not performed by laboratory personnel. The accumulated, properly segregated, and labeled waste containers must be turned over to your institution's EHS office or a licensed hazardous waste disposal contractor.[13][17] These specialized services will transport the waste to a permitted facility where it will undergo high-temperature incineration with advanced flue gas scrubbing systems designed to safely manage the halogenated components.[6][10]

By adhering to this comprehensive disposal plan, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

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  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • University of Tennessee, Knoxville. (n.d.). 7.2 Organic Solvents - Environment, Health and Safety. Retrieved from University of Tennessee, Knoxville EHS.
  • Benchchem. (n.d.). Proper Disposal of Obtucarbamate A: A Comprehensive Guide for Laboratory Professionals.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal.
  • Braun Research Group, Northwestern University. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Medical Laboratory Observer. (2019, June 15). Laboratory Waste Management: The New Regulations.
  • U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Fisher Scientific. (n.d.). eMolecules TERT-BUTYL 6-BROMOQUINOLIN-2-YLCARBAMATE.
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal - Safety & Risk Services.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Methyl carbamate.
  • MilliporeSigma. (n.d.). Tert-butyl ((6-bromopyridin-2-yl)methyl)carbamate | 887580-31-6.
  • Hoffman Fine Chemicals. (n.d.). 440666-05-7 | tert-Butyl (2-(6-bromo-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)carbamate.
  • CymitQuimica. (2024, December 19). Safety Data Sheet - TERT-BUTYL (4,5-DIBROMOTHIOPHEN-2-YL)CARBAMATE.
  • BLDpharm. (n.d.). 1260784-05-1|tert-Butyl (4-bromoquinolin-6-yl)carbamate.
  • University of Washington. (n.d.). Halogenated Solvents.
  • Sigma-Aldrich. (n.d.). tert-Butyl ((6-bromopyridin-2-yl)methyl)carbamate | 887580-31-6.
  • ChemicalBook. (2026, January 17). tert-Butyl N-(2-bromoethyl)carbamate - Safety Data Sheet.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - tert-Butyl N-(2-cyanoethyl)carbamate, 97%.
  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature.

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